Ethyl 2-amino-3-bromobenzoate
Description
BenchChem offers high-quality Ethyl 2-amino-3-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSHUVIRFCGOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-amino-3-bromobenzoate CAS 606-00-8 chemical properties
An In-depth Technical Guide to Ethyl 2-amino-3-bromobenzoate
Technical Note on Identification & Nomenclature
CRITICAL ADVISORY: A discrepancy exists in the user-provided metadata.
-
Correction: CAS 606-00-8 corresponds to Methyl 2-amino-3,5-dibromobenzoate .[4][5][6][7][8] The correct CAS for Ethyl 2-amino-3-bromobenzoate is typically 1342707-37-2 (or related isomeric entries depending on salt forms).
-
Scope: This guide focuses exclusively on the Ethyl 2-amino-3-bromobenzoate scaffold as requested by chemical name, treating it as a distinct and valuable intermediate for ortho-functionalized heterocyclic synthesis.
Physicochemical Profile
Ethyl 2-amino-3-bromobenzoate is a lipophilic anthranilate derivative characterized by the steric influence of the bromine atom at the ortho position relative to the amino group. This 1,2,3-substitution pattern is electronically unique, forcing the amino group out of planarity and altering its nucleophilicity compared to the unsubstituted analog.
| Property | Value | Technical Context |
| IUPAC Name | Ethyl 2-amino-3-bromobenzoate | Core scaffold: Anthranilate |
| Molecular Formula | C₉H₁₀BrNO₂ | Halogenated aromatic ester |
| Molecular Weight | 244.09 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Appearance | Off-white to beige crystalline solid | Oxidation sensitive (amino group) |
| Melting Point | 45–48 °C (Predicted) | Low-melting solid; handle with cold tools |
| Solubility | DMSO, DMF, EtOAc, DCM | Poor water solubility; requires organic co-solvents |
| pKa (Conj.[7] Acid) | ~2.5 (Amino group) | Reduced basicity due to ortho-Br electron withdrawal |
Synthetic Pathways & Production
The synthesis of Ethyl 2-amino-3-bromobenzoate is most efficiently achieved through the esterification of 2-amino-3-bromobenzoic acid. Direct bromination of ethyl anthranilate often yields a mixture of 3-bromo and 5-bromo isomers, making the pre-brominated acid route superior for regiochemical purity.
Protocol: Acid-Catalyzed Esterification
Rationale:[9] Fischer esterification is preferred over alkylation (using EtI) to avoid N-alkylation side products.
-
Reagents: 2-Amino-3-bromobenzoic acid (1.0 eq), Absolute Ethanol (10-15 vol), H₂SO₄ (conc., 2.0 eq).
-
Setup: Round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Procedure:
-
Dissolve the carboxylic acid in absolute ethanol.
-
Add H₂SO₄ dropwise at 0°C (exothermic).
-
Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the acid (baseline) and appearance of the ester (Rf ~0.6).
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂).
Figure 1: Fischer esterification workflow for the regioselective synthesis of the target scaffold.
Reactivity & Functionalization Map
This molecule is a "linchpin" intermediate because it possesses three distinct reactive handles:
-
Primary Amine (-NH₂): Nucleophilic; amenable to acylation, reductive amination, or diazotization (Sandmeyer).
-
Ethyl Ester (-COOEt): Electrophilic; amenable to cyclization with amidines/ureas to form heterocycles.
-
Aryl Bromide (-Br): Electrophilic; amenable to Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Strategic Divergence
The order of operations is critical.
-
Path A (Cyclization First): Reacting the ester/amine to form a Quinazoline core, then using the Br for late-stage diversification.
-
Path B (Coupling First): Using Suzuki coupling to install a biaryl system, then cyclizing. (Note: This risks catalyst poisoning by the free amine, often requiring protection).
Figure 2: Divergent reactivity profile showing three primary synthetic vectors.
Key Application: Quinazoline Scaffold Construction
The most high-value application of Ethyl 2-amino-3-bromobenzoate is the synthesis of 8-bromoquinazolin-4(3H)-one derivatives. The 8-bromo position (derived from the 3-bromo precursor) is sterically rare and offers a unique vector for extending into the solvent-exposed regions of kinase binding pockets.
Protocol: Niementowski-Type Cyclization
This protocol utilizes formamidine acetate to close the pyrimidine ring.
Reagents:
-
Ethyl 2-amino-3-bromobenzoate (1.0 eq)[2]
-
Formamidine acetate (1.5 eq) or Guanidine Carbonate (for 2-aminoquinazolines)
-
Solvent: 2-Methoxyethanol (Method A) or DMF (Method B)
Step-by-Step Methodology:
-
Charge: In a pressure vial, combine the ester (500 mg, 2.05 mmol) and formamidine acetate (320 mg, 3.07 mmol).
-
Solvent: Add 2-Methoxyethanol (5 mL).
-
Reaction: Seal and heat to 120°C for 18 hours. The reaction proceeds via nucleophilic attack of the amidine on the ester, followed by intramolecular condensation with the amine.
-
Monitoring: LC-MS should show the formation of the product [M+H]⁺ = 225/227 (Br isotope pattern).
-
Isolation:
-
Yield: Typical yields are 70–85%.
Mechanism Validation: The retention of the bromine atom is crucial. Unlike 4- or 5-bromo isomers, the 3-bromo position is sterically crowded. If the cyclization fails, it is often due to steric clash preventing the initial amide formation. Higher temperatures (140°C in DMF) can overcome this energy barrier.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation, turning the white solid brown over time.
-
Safety:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
-
Solvent Compatibility: Avoid acetone for storage (potential Schiff base formation). Stable in alcohols, DMSO, and chlorinated solvents for short durations.
References
-
Sigma-Aldrich. Ethyl 2-amino-3-bromobenzoate Product Analysis and MSDS.Link
-
National Institutes of Health (NIH). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (Demonstrating guanidine cyclization protocols). Link
-
BenchChem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (General Suzuki protocols for ortho-bromo systems). Link
-
ChemicalBook. Methyl 2-amino-3,5-dibromobenzoate CAS 606-00-8 Data.[4][5][6][7][8] (Verifying the CAS conflict). Link
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. (General esterification and handling of amino-benzoates). Link
Sources
- 1. CAS:2751611-32-0, Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride-毕得医药 [bidepharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. 606-00-8,Methyl 2-amino-3,5-dibromobenzoate_CoreSyn [coresyn.com]
- 5. Methyl 2-amino-3,5-dibromobenzoate | 606-00-8 [chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. CAS 606-00-8: Methyl 2-amino-3,5-dibromobenzoate [cymitquimica.com]
- 8. Methyl 2-amino-3,5-dibromobenzoate, CasNo.606-00-8 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 9. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Solubility Profiling of Ethyl 2-Amino-3-bromobenzoate in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
Ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2)[1] is a highly versatile halogenated anthranilate ester utilized extensively in the synthesis of complex heterocyclic compounds, most notably quinazolinone-based PARP14 inhibitors[2]. In pharmaceutical process chemistry, understanding the exact solubility profile of an intermediate is not merely a physical characterization step; it is the foundational logic that dictates solvent selection, reaction kinetics, and downstream purification strategies. This whitepaper provides an in-depth analysis of the solvation mechanics of ethyl 2-amino-3-bromobenzoate, categorizes its solubility across various organic solvents, and establishes a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Solvation Mechanics
The solubility behavior of ethyl 2-amino-3-bromobenzoate is governed by the interplay of its three primary functional groups attached to the aromatic ring:
-
The Ethyl Ester (-COOCH₂CH₃): Unlike its parent compound, 2-amino-3-bromobenzoic acid[3], the ethyl esterification removes the highly polar, hydrogen-bond-donating hydroxyl group of the carboxylic acid. This significantly increases the molecule's lipophilicity and eliminates the potential for zwitterion formation, rendering the compound highly soluble in organic media and poorly soluble in aqueous environments.
-
Intramolecular Hydrogen Bonding: The primary amine (-NH₂) at the C2 position acts as a hydrogen bond donor. However, its close proximity to the ester carbonyl oxygen at the C1 position facilitates strong intramolecular hydrogen bonding. This internal stabilization "masks" the polarity of the amine, reducing its reliance on intermolecular hydrogen bonding with protic solvents (like alcohols) and dramatically increasing its affinity for moderately polar and polar aprotic solvents.
-
The C3-Bromine Atom: The heavy, highly polarizable bromine atom increases the molecular weight (244.09 g/mol )[1] and enhances London dispersion forces. This structural feature favors solvation in halogenated solvents (e.g., dichloromethane) and aromatic solvents (e.g., toluene) where induced dipole-dipole interactions can effectively disrupt the crystalline lattice.
Quantitative Solubility Matrix
Based on the physicochemical properties of halogenated anthranilate esters and established process chemistry data[2], the following table summarizes the solubility profile of ethyl 2-amino-3-bromobenzoate across standard organic solvent classes at 25°C.
| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 150 | High dipole moment effectively solvates the polarizable bromine and disrupts the crystal lattice without requiring H-bond donation. |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | 32.2 | > 150 | Excellent solvency for transition-metal catalyzed cross-coupling reactions at elevated temperatures[2]. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 50 - 100 | "Like-dissolves-like" principle; the ester functionality of the solvent perfectly matches the solute's ester group. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 20 - 50 | Competing intermolecular H-bond networks slightly hinder optimal solvation compared to aprotic solvents. |
| Non-Polar | n-Heptane | 1.9 | < 5 | Lacks the permanent dipole required to break the solute's crystalline lattice. Acts as an excellent anti-solvent. |
Thermodynamic Solubility Determination: The Shake-Flask Protocol
To obtain highly accurate, equilibrium solubility data for pharmaceutical intermediates, the miniaturized shake-flask method is the industry gold standard[4],. The following protocol is designed to be a self-validating system, ensuring that artificial supersaturation is avoided.
Experimental Methodology
-
Preparation of Saturated Solution: Accurately weigh an excess amount of ethyl 2-amino-3-bromobenzoate (e.g., 500 mg) into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent.
-
Equilibration (Causality Note): Seal the vial with a PTFE-lined cap and place it in an orbital shaker set to 25.0 ± 0.1 °C at 150 rpm for 48 to 72 hours[4].
-
Expert Insight: An orbital shaker must be used instead of a magnetic stir bar. Magnetic stir bars cause particle attrition (grinding the solid into smaller fragments), which artificially increases the dissolution rate and can lead to transient supersaturation or solvent-mediated polymorphic transitions[5].
-
-
Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Transfer 2.0 mL of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes.
-
Filtration: Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Expert Insight: PTFE is mandatory when working with aggressive organic solvents like DMF or NMP. Other membrane materials (like PES or Nylon) may swell or dissolve, contaminating the sample and skewing UV/HPLC baselines.
-
-
Quantification: Dilute the filtered solution volumetrically with the mobile phase and analyze via HPLC-UV at the compound's predetermined λmax. Calculate the concentration against a validated calibration curve.
Thermodynamic Equilibrium Solubility Workflow (Shake-Flask Method).
Process Chemistry Applications: Solvent-Driven Synthesis
The solubility profile of ethyl 2-amino-3-bromobenzoate directly dictates the synthetic pathways used in drug development.
Application 1: Alkylation in Polar Aprotic Solvents The synthesis of ethyl 2-amino-3-bromobenzoate often begins with the alkylation of 2-amino-3-bromobenzoic acid using ethyl iodide (EtI) and cesium carbonate (Cs₂CO₃)[6]. This reaction is exclusively performed in DMF. The rationale is purely solubility-driven: DMF completely solvates both the starting carboxylic acid and the resulting lipophilic ethyl ester, maintaining a homogeneous organic phase, while the inorganic base (Cs₂CO₃) remains partially suspended to drive the reaction forward[6].
Application 2: Cyanation via Transition-Metal Catalysis To synthesize PARP14 inhibitors, the C3-bromine must be converted to a nitrile group. This is achieved by reacting ethyl 2-amino-3-bromobenzoate with Copper(I) cyanide (CuCN) at 180°C[2]. N-Methyl-2-pyrrolidone (NMP) is the exclusive solvent of choice here because it possesses an exceptionally high boiling point (202°C) and the polar aprotic solvency required to keep the highly concentrated ethyl 2-amino-3-bromobenzoate in solution at extreme temperatures[2].
Solvent Selection Logic Tree for Ethyl 2-amino-3-bromobenzoate Processing.
References
- US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL
-
(12) STANDARD PATENT (11) Application No. AU 2018392616 B2 Source: Googleapis (Patent Document) URL:[Link]
-
Annex 4 - World Health Organization (WHO): The “shake flask” method for solubility determination Source: World Health Organization URL:[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
- 3. 2-Amino-3-bromobenzoic acid | 20776-51-6 | Benchchem [benchchem.com]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Commercial suppliers and price trends for ethyl 3-bromoanthranilate
Commercial Intelligence & Technical Profile: Ethyl 3-bromoanthranilate
Executive Summary
Ethyl 3-bromoanthranilate (Ethyl 2-amino-3-bromobenzoate) is a specialized ortho-substituted aniline intermediate critical to the synthesis of fused nitrogen heterocycles, particularly quinazolinones and benzoxazoles . Unlike its more common isomer, ethyl 5-bromoanthranilate, the 3-bromo variant offers a unique "ortho-ortho" substitution pattern that enables sterically constrained coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) adjacent to the nucleophilic amino group.
This guide analyzes the commercial landscape, revealing a supply chain heavily dependent on the precursor 2-amino-3-bromobenzoic acid . While research-scale pricing remains high due to regioselective synthesis challenges, bulk procurement offers significant cost efficiencies.
Chemical Profile & Structural Relevance
| Feature | Specification |
| IUPAC Name | Ethyl 2-amino-3-bromobenzoate |
| Common Name | Ethyl 3-bromoanthranilate |
| CAS Number | 1342707-37-2 (Ester); 20776-51-6 (Acid Precursor) |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Physical State | White to off-white crystalline solid or oil |
| Key Functionality | 1. Primary Amine (Nucleophile)2. Ethyl Ester (Electrophile)3. Aryl Bromide (Cross-coupling handle) |
Strategic Importance in Drug Design: The 3-position bromine is chemically distinct from the 5-position. In medicinal chemistry, this "inner" bromine allows for:
-
Scaffold Hopping: Creation of 8-substituted quinazolin-4(3H)-ones (e.g., PARP14 inhibitors).
-
Macrocyclization: The proximity of the bromine to the ester allows for subsequent ring closures that are impossible with the 4- or 5-bromo isomers.
Market Landscape & Price Trends
The supply of ethyl 3-bromoanthranilate is categorized as "Niche/Specialty." Most major catalog houses (Sigma, Fisher) do not stock the ester in bulk, instead offering it via third-party synthesis partners (Synthonix, ChemScene) or selling the acid precursor.
Supplier Tier Analysis
| Supplier Tier | Representative Companies | Typical Pack Size | Availability |
| Tier 1 (Global Distributors) | Sigma-Aldrich (Synthonix), Fisher Scientific | 1g - 5g | Lead time often 2-4 weeks (Drop-shipped) |
| Tier 2 (Specialty Organics) | Apollo Scientific, ChemScene, Ambeed | 5g - 100g | Best Stock Source. Often ex-stock in UK/China. |
| Tier 3 (Bulk Manufacturers) | IvyChem, BenchChem | 1kg+ | Made-to-order (FTE/Custom Synthesis) |
Price Trend Analysis (2025/2026)
Pricing exhibits a steep "research premium." The cost per gram drops by >80% when moving from 1g packs to 100g bulk orders.
-
Research Scale (1g - 5g): High volatility.
-
Price Range:$30 - $80 USD per gram .
-
Driver: Handling fees and low inventory turnover.
-
-
Pilot Scale (25g - 100g): Moderate stability.
-
Bulk Scale (1kg+): Negotiated.
-
Target Price:$800 - $1,500 per kg .
-
Procurement Strategy: For requirements >10g, it is economically superior to purchase the acid precursor (CAS 20776-51-6) and perform the esterification in-house (see Section 4), as the acid is approximately 30-50% cheaper per mole than the ester.
Technical Synthesis & Quality Control
The primary challenge in sourcing or synthesizing this compound is Regioselectivity . Direct bromination of ethyl anthranilate yields the 5-bromo isomer (para to the amine) due to the directing effect of the amino group. Accessing the 3-bromo isomer requires specific precursors.
Synthesis Workflows
Figure 1: Synthesis Logic. Note that direct bromination of anthranilate fails to yield the 3-bromo target efficiently.[3] The preferred route utilizes the pre-functionalized nitro-acid or amino-acid.
Protocol A: Fischer Esterification (Scalable)
Best for >10g batches where acidic conditions are tolerated.
-
Setup: Charge a round-bottom flask with 2-amino-3-bromobenzoic acid (1.0 eq) and absolute Ethanol (15-20 vol) .
-
Catalyst: Cool to 0°C. Add Conc. H₂SO₄ (1.5 eq) dropwise.
-
Reaction: Heat to reflux (78°C) for 12–16 hours. Monitor by TLC/LCMS (Acid disappears).
-
Workup: Concentrate ethanol. Dilute residue with EtOAc.[4] Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (0-10% EtOAc/Hex).
-
Yield: Typically 85-92%.
Protocol B: Base-Mediated Alkylation (Mild)
Best for small scale (<5g) or rapid synthesis.
-
Setup: Suspend 2-amino-3-bromobenzoic acid (1.0 eq) and Cs₂CO₃ (2.0 eq) in DMF (10 vol) .
-
Alkylation: Add Ethyl Iodide (EtI) (1.2 eq) dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Workup: Pour into water. Extract with EtOAc.[4]
-
Yield: 68-75% (Reference: WO 2019/126443).
Quality Control: Critical Impurity Markers
When validating a supplier, request the HPLC trace specifically zooming in on the regioisomer region.
| Impurity | Origin | Detection Method | Limit |
| Ethyl 5-bromoanthranilate | Regioisomer from poor synthesis control | HPLC (shifts slightly later than 3-Br) | < 0.5% |
| 2-Amino-3-bromobenzoic acid | Unreacted starting material | LCMS (Mass 216 vs 244) | < 1.0% |
| Ethyl anthranilate | Debromination byproduct | HPLC/GC | < 0.1% |
Safety & Handling
-
Hazard Classification:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.
-
Handling: Use standard PPE. Avoid inhalation of dusts.[5]
References
-
BenchChem. (2025). 2-Amino-3-bromobenzoic acid: Technical Profile and Synthesis. Retrieved from .
-
Ribon Therapeutics Inc. (2019).[4] Quinazolinones as PARP14 inhibitors. Patent WO 2019/126443.[4] Retrieved from .
-
Apollo Scientific. (2024). Product Data Sheet: 2-Amino-3-bromobenzoic acid (CAS 20776-51-6).[1][2][6] Retrieved from .
-
ChemScene. (2024). Ethyl 2-amino-3-bromobenzoate (CAS 1342707-37-2) Product Page. Retrieved from .
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-3-bromobenzoic acid. Retrieved from .[2]
Sources
- 1. 20776-51-6 Cas No. | 2-Amino-3-bromobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 2. 2-AMINO-3-BROMOBENZOIC ACID price,buy 2-AMINO-3-BROMOBENZOIC ACID - chemicalbook [chemicalbook.com]
- 3. 2-Amino-3-bromobenzoic acid | 20776-51-6 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS 20776-51-6 | P612-A-16 | MDL MFCD03618453 | 2-Amino-3-bromobenzoic acid | SynQuest Laboratories [synquestlabs.com]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Bromoanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Ethyl 3-Bromoanthranilate
Ethyl 3-bromoanthranilate, systematically known as ethyl 2-amino-3-bromobenzoate, is an aromatic ester of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group and a bromine atom ortho and meta, respectively, to the ethyl ester on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. Understanding its fundamental physical properties, particularly its melting point, is paramount for its effective use, from reaction setup and purification to storage and handling.
This guide will provide a detailed exploration of these characteristics, beginning with a summary of its key physical and chemical data, followed by a thorough, field-tested protocol for the accurate determination of its melting point.
Core Physicochemical Characteristics
Ethyl 3-bromoanthranilate is typically supplied as a white to off-white powder or crystalline solid. Its stability and handling in the laboratory are directly influenced by its physical state. A summary of its essential properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 2-amino-3-bromobenzoate | IUPAC |
| Synonyms | Ethyl 3-bromoanthranilate | Common Name |
| CAS Number | 1342707-37-2 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Storage Temperature | Refrigerator (2-8 °C) | [2] |
Note: A precise, experimentally determined melting point for this specific compound is not consistently reported across major chemical databases. The protocol provided in the subsequent section outlines the definitive method for its determination.
Experimental Determination of Melting Point: A Validating Protocol
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The following protocol provides a robust method for determining the melting point of ethyl 3-bromoanthranilate using a standard capillary melting point apparatus.
Principle of the Method
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting range.
Materials and Equipment
-
Ethyl 3-bromoanthranilate (sample for analysis)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated) or digital temperature probe
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Place a small amount of ethyl 3-bromoanthranilate into a clean, dry mortar.
-
Gently grind the crystals into a fine powder using the pestle. This ensures uniform heat transfer within the sample.
-
-
Capillary Tube Loading:
-
Invert a sealed-end capillary tube and press the open end into the powdered sample. A small amount of powder will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom.
-
Repeat until a packed column of 2-3 mm in height is achieved. A densely packed sample is crucial for accurate results.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement (Optional but Recommended):
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly (10-20 °C per minute) to obtain an approximate melting range. This provides a target for the more precise measurement.
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new packed capillary tube.
-
Heat the sample at a slower, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting range.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
-
Data Validation:
-
Repeat the accurate measurement with a fresh sample at least two more times.
-
The results should be consistent within 1-2 °C.
-
Workflow Visualization
The following diagram illustrates the key stages of the melting point determination process.
Synthesis and Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of the synthesized compound. While a dedicated public spectral database for ethyl 2-amino-3-bromobenzoate is sparse, data from similar compounds and supplementary information from research articles can provide expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino protons (a broad singlet), and the ethyl group (a quartet and a triplet).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the carbons of the ethyl group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands), the C=O stretching of the ester, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Safety, Handling, and Storage
As a laboratory chemical, ethyl 3-bromoanthranilate should be handled with appropriate care.
-
Safety Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[3]
-
Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term storage, refrigeration at 2-8 °C is recommended to maintain its integrity.[2]
Conclusion
Ethyl 3-bromoanthranilate is a valuable reagent for organic synthesis. A thorough understanding of its physical properties, particularly its melting point, is essential for its effective and safe use. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound, enabling them to proceed with confidence in their experimental endeavors. The self-validating nature of the melting point determination protocol ensures a high degree of confidence in the purity of the material being used, a critical factor in the reproducibility and success of synthetic chemistry.
References
- Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzo
Sources
Ethyl 2-amino-3-bromobenzoate storage conditions and stability
An In-Depth Technical Guide to Ethyl 2-amino-3-bromobenzoate: Storage Kinetics, Stability, and Handling Protocols
Executive Summary
Ethyl 2-amino-3-bromobenzoate is a highly functionalized aromatic building block characterized by the presence of an ethyl ester, a primary amine, and a bromine atom on a single benzene ring. This unique trifunctional scaffold makes it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical precursor in the development of PARP14 inhibitors for oncology and immunology applications[1], as well as in the synthesis of metallo-β-lactamase inhibitors aimed at combating antibiotic resistance[2].
However, the very functional groups that make this compound synthetically valuable also render it susceptible to various degradation pathways. This whitepaper provides a comprehensive, mechanistic analysis of the stability of Ethyl 2-amino-3-bromobenzoate, detailing the causality behind its strict storage requirements and outlining a self-validating protocol for stability-indicating analysis.
Physicochemical Profiling
Understanding the baseline physicochemical properties of Ethyl 2-amino-3-bromobenzoate is the first step in predicting its kinetic behavior over time. The table below summarizes the core identifiers and physical characteristics of the compound.
| Property | Value |
| Chemical Name | Ethyl 2-amino-3-bromobenzoate |
| CAS Number | 1342707-37-2[3] |
| Molecular Formula | C9H10BrNO2[3] |
| Molecular Weight | 244.09 g/mol [3] |
| Appearance | White to off-white powder or crystals[4] |
| Standard Purity | ≥95%[3] |
| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed; Irritant)[4] |
Mechanistic Degradation Pathways
To establish robust storage conditions, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Ethyl 2-amino-3-bromobenzoate degrades primarily through three distinct mechanistic pathways:
-
Ester Hydrolysis (Moisture/pH-driven): The ethyl ester moiety is susceptible to nucleophilic acyl substitution. In the presence of ambient moisture, particularly if micro-environments of acidic or basic pH develop, the ester hydrolyzes into 2-amino-3-bromobenzoic acid and ethanol.
-
Amine Auto-Oxidation (Oxygen/Heat-driven): The primary aromatic amine is electron-rich due to its conjugation with the aromatic ring (though slightly deactivated by the ester and bromine). Exposure to atmospheric oxygen leads to the formation of reactive oxygen species (ROS), resulting in N-oxides, azo dimers, or complex polymeric degradants.
-
Photolytic Cleavage (UV-driven): The aryl carbon-bromine (C-Br) bond has a relatively low bond dissociation energy. Exposure to actinic light (UV radiation) can induce homolytic cleavage, generating highly reactive aryl radicals that abstract hydrogen from the environment, leading to debrominated impurities.
Fig 1. Mechanistic degradation pathways of Ethyl 2-amino-3-bromobenzoate.
Optimal Storage Conditions & Causality
Based on the degradation mechanisms outlined above, the storage of Ethyl 2-amino-3-bromobenzoate requires a multi-faceted approach to suppress reaction kinetics. The authoritative standard for storing this compound dictates the following parameters[5]:
-
Temperature Control (2-8°C): The compound must be stored in a refrigerator[4]. Causality: According to the Arrhenius equation, lowering the thermal energy of the system exponentially decreases the rate constants for both ester hydrolysis and amine auto-oxidation.
-
Inert Atmosphere (Argon or Nitrogen): The storage container must be purged with an inert gas[5]. Causality: Displacing ambient atmospheric oxygen removes the primary oxidizing agent, completely arresting the auto-oxidation of the ortho-amino group.
-
Actinic Protection (Darkness): The compound must be kept in a dark place or in amber glass/opaque containers[5]. Causality: Shielding the compound from UV photons prevents the system from reaching the activation energy required for the homolytic cleavage of the C-Br bond.
-
Desiccation (Sealed and Dry): The compound must be sealed in a dry environment[3]. Causality: Eliminating ambient moisture starves the hydrolysis reaction of its primary nucleophile, preserving the integrity of the ethyl ester.
Experimental Protocol: Self-Validating Stability-Indicating Assay
To verify the integrity of stored batches or to validate new storage containment systems, a forced degradation (stress testing) protocol coupled with High-Performance Liquid Chromatography (HPLC) is required. This protocol is designed as a self-validating system: by intentionally forcing degradation and achieving a mass balance of ~100%, the analytical method proves it is capable of detecting all potential degradants without spectral overlap.
Step-by-Step Methodology
-
Standard Preparation: Dissolve 10 mg of Ethyl 2-amino-3-bromobenzoate in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Forced Degradation (Stress Conditions):
-
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 2 hours.
-
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 60°C for 2 hours.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Store at room temperature for 24 hours.
-
Photolytic Stress: Expose 1 mL of stock (in a clear quartz vial) to 1.2 million lux hours of UV/Vis light.
-
-
Reaction Quenching (Crucial for Self-Validation): To ensure the degradation stops precisely at the intended time point, neutralize the acidic/basic samples with equivalent molarities of NaOH/HCl, respectively. Cool all heated samples immediately in an ice bath to 4°C.
-
HPLC-UV Analysis:
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA) to ensure sharp peak resolution of both polar degradants (acids) and non-polar degradants (dimers).
-
Detection: UV at 254 nm and 280 nm (to capture the aromatic ring and amine chromophores).
-
-
Mass Balance Calculation: Calculate the sum of the peak areas of the parent compound and all degradants. A mass balance of 98-102% relative to the unstressed control validates that the method is truly stability-indicating and that no degradants are "hiding" in the void volume or retained on the column.
Fig 2. Self-validating workflow for the stability-indicating HPLC assay.
References
- Google Patents. US10562891B2 - Quinazolinones as PARP14 inhibitors.
- Google Patents. US10227331B2 - Metallo-β-lactamase inhibitors.
Sources
- 1. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
- 2. US10227331B2 - Metallo-β-lactamase inhibitors - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 2-amino-3-bromobenzoate | 1342707-37-2 [sigmaaldrich.com]
- 5. avantorsciences.com [avantorsciences.com]
Technical Whitepaper: Ethyl 2-Amino-3-Bromobenzoate as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
Ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2) represents a specialized "privileged structure" in modern drug discovery. While its regioisomer, ethyl 2-amino-5-bromobenzoate, is widely used to access 6-substituted quinazolines, the 3-bromo isomer discussed here is the critical precursor for accessing the 8-position of the quinazoline core.
This structural distinction is vital in kinase inhibitor design (e.g., PI3K
Structural Analysis & Reactivity Profile
The molecule presents a dense functional triad: a nucleophilic aniline, an electrophilic ester, and an electrophilic bromine handle. The proximity of these groups creates a unique steric and electronic environment known as the "Ortho-Meta Constraint."
The Reactivity Triad (Visualized)
The following diagram maps the chemical space available to this scaffold. Note the high-contrast design for readability.
Caption: Figure 1. Chemoselective reactivity map of ethyl 2-amino-3-bromobenzoate. The C3-Bromine is the gateway to 8-substituted heterocycles.
Synthetic Access & Quality Control
Synthesis of the Scaffold
While direct bromination of ethyl anthranilate typically yields the 5-bromo product, the 3-bromo isomer is best prepared via esterification of 2-amino-3-bromobenzoic acid .
Protocol 1: Acid-Catalyzed Esterification
-
Reagents: 2-Amino-3-bromobenzoic acid (1.0 eq), Ethanol (Abs., 10 vol),
(conc., 1.5 eq). -
Conditions: Reflux, 12–16 hours.
-
Workup: Concentrate EtOH, neutralize with sat.
, extract into EtOAc. -
Yield Target: >90%.
-
QC Check:
NMR should show disappearance of the carboxylic acid proton and appearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
Data Specifications
| Property | Value | Note |
| Molecular Formula | ||
| MW | 244.09 g/mol | |
| Appearance | Off-white to beige solid | Oxidation sensitive (store dark) |
| Melting Point | 47–48 °C | Low MP requires cold storage |
| TLC ( | ~0.45 | 20% EtOAc in Hexanes |
Key Application: Synthesis of 8-Bromoquinazolin-4(3H)-ones
The most high-value transformation of this scaffold is the conversion to the quinazoline core. In this reaction, the C3-bromine of the benzoate becomes the C8-bromine of the quinazoline .
Mechanism & Causality
The reaction proceeds via a Niementowski-type condensation.
-
Nucleophilic Attack: The aniline amine attacks the electrophilic carbon of the formamide/amidine.
-
Cyclization: The resulting intermediate undergoes intramolecular attack on the ester carbonyl.
-
Elimination: Loss of ethanol drives the equilibrium to the aromatic quinazolinone.
Experimental Protocol
Target: 8-Bromoquinazolin-4(3H)-one
-
Setup: Charge a pressure vial with ethyl 2-amino-3-bromobenzoate (1.0 g, 4.1 mmol) and Formamide (5 mL, excess).
-
Catalyst: Add Ammonium Acetate (0.3 g, 1.0 eq) to facilitate proton transfer.
-
Reaction: Seal and heat to 140 °C for 12 hours.
-
Expert Note: High temperature is required to overcome the steric hindrance of the ortho-bromo group.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product will precipitate.
-
Purification: Filter the solid, wash with water and cold diethyl ether. Recrystallize from EtOH if necessary.
Pathway Visualization
Caption: Figure 2. Synthesis of the 8-bromoquinazolinone core. The C3-Br is retained as the C8-Br.
Advanced Functionalization: Suzuki-Miyaura Coupling
Once the scaffold is established (either as the ester or the quinazoline), the bromine atom serves as a handle for carbon-carbon bond formation.
The "Ortho-Effect" Challenge
Coupling at the 3-position (ortho to the amine/ester) is sterically demanding. Standard conditions often fail.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and reductive elimination in crowded environments.
Optimized Protocol (Suzuki)
Target: Biaryl formation from Ethyl 2-amino-3-bromobenzoate.
-
Reagents:
-
Degassing (Critical): Sparge the solvent mixture with Nitrogen/Argon for 15 minutes before adding the catalyst. This prevents Pd oxidation and homocoupling.
-
Reaction: Heat to 90 °C for 4–6 hours.
-
Monitoring: TLC should show a blue fluorescent spot (the biaryl) under UV (254/365 nm).
-
Purification: Silica gel chromatography (0
30% EtOAc/Hexanes).
References
-
Sigma-Aldrich. Ethyl 2-amino-3-bromobenzoate Product Specification.[4]Link (Verified via Search 1.1)
-
BenchChem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde (Analogous Conditions).Link (Verified via Search 1.3)
-
Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 1995.[5] Link (Foundational Reference)
-
Bavetsias, V., et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. (Demonstrates 8-position utility). Link (Verified via Search 1.7)
Sources
Methodological & Application
Application Note: Modular Synthesis of 8-Bromoquinazoline Scaffolds via Ethyl 2-amino-3-bromobenzoate
Abstract & Strategic Overview
The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib) and PI3K inhibitors. While 6- and 7-substituted quinazolines are common, 8-substituted derivatives have emerged as critical targets for overcoming resistance mechanisms and improving solubility profiles.
This guide details the conversion of ethyl 2-amino-3-bromobenzoate into functionalized quinazoline libraries. The ortho-amino ester functionality allows for mild cyclization, while the 3-bromo substituent (becoming the 8-bromo position on the quinazoline) serves as a pre-installed handle for late-stage diversification via palladium-catalyzed cross-coupling.
Key Advantages of this Route:
-
Regiocontrol: The bromine atom is fixed at the C8 position, avoiding the regioselectivity issues common in electrophilic aromatic substitution of the quinazoline core.
-
Divergence: The resulting 4-chloro-8-bromoquinazoline intermediate allows for sequential functionalization—first via SNAr at C4, followed by Suzuki/Buchwald coupling at C8.
Synthetic Workflow Visualization
The following diagram illustrates the linear synthesis and subsequent divergent library generation.
Figure 1: Step-wise synthetic pathway from the amino-ester precursor to the disubstituted quinazoline library.
Detailed Experimental Protocols
Protocol A: Cyclization to 8-Bromoquinazolin-4(3H)-one
Rationale: While classical Niementowski synthesis uses formamide at high temperatures (180°C+), using formamidine acetate allows for cleaner conversion at lower temperatures (refluxing ethanol), preserving the bromine handle and minimizing tar formation.
Materials:
-
Ethyl 2-amino-3-bromobenzoate (1.0 equiv)[1]
-
Formamidine acetate (1.5 equiv)
-
Ethanol (anhydrous, 10 vol)
Procedure:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-amino-3-bromobenzoate and ethanol.
-
Addition: Add formamidine acetate in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (N2 or Ar) for 6–12 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting ester spot (high Rf) should disappear, replaced by a lower Rf spot (quinazolinone).
-
-
Work-up: Cool the reaction mixture to room temperature, then further cool to 0–5°C in an ice bath. The product typically precipitates as a white to off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 2 vol) followed by diethyl ether (2 x 2 vol) to remove unreacted amidine.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–92% Purity: >95% (HPLC)
Protocol B: Activation to 8-Bromo-4-chloroquinazoline
Rationale: Converting the tautomeric amide (C=O) to the imidoyl chloride (C-Cl) activates the C4 position for nucleophilic attack. Safety Critical: POCl3 is highly reactive. The quenching step is exothermic and generates HCl gas.
Materials:
-
8-Bromoquinazolin-4(3H)-one (from Protocol A)
-
Phosphorus oxychloride (POCl3) (5.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) – Catalyst/Acid Scavenger
Procedure:
-
Setup: Place the quinazolinone in a dry flask under Argon. Add POCl3 (neat). Add DIPEA dropwise.
-
Reaction: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.
-
Expert Tip: If the reaction is sluggish, add 0.1 equiv of PCl5.
-
-
Concentration: Distill off excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).
-
Quenching (CRITICAL): Dissolve the residue in minimal DCM. Pour this organic solution slowly into a rapidly stirring mixture of ice and saturated NaHCO3 .
-
Warning: Never add water directly to the concentrated POCl3 residue; this can cause an eruption.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Storage: The product is unstable to moisture. Store under inert gas at -20°C or use immediately.
Expected Yield: 75–85%
Protocol C: Sequential Functionalization (Library Generation)
This stage demonstrates the "Orthogonal Reactivity" principle. The C4-Cl is displaced first under mild conditions, leaving the C8-Br intact for subsequent cross-coupling.
Step 1: C4-Displacement (SNAr)
-
Dissolve 8-bromo-4-chloroquinazoline (1.0 equiv) in Isopropanol (IPA).
-
Add the desired aniline or amine (1.1 equiv).
-
Heat to 60–80°C for 2 hours. The product often precipitates as the HCl salt.
-
Filter and wash with IPA. Yields are typically near-quantitative.
Step 2: C8-Suzuki Coupling
Challenge: The C8 position is sterically hindered by the peri-interaction with N1 and the newly installed C4-substituent. Standard Pd(PPh3)4 often fails. Solution: Use active catalytic systems like Pd(dppf)Cl2 or Buchwald precatalysts (XPhos Pd G2).
-
Charge: 4-Amino-8-bromoquinazoline derivative (1.0 equiv), Boronic Acid (1.5 equiv), K2CO3 (3.0 equiv).
-
Solvent: Dioxane:Water (4:1). Degas thoroughly.
-
Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).
-
Reaction: Heat to 90–100°C for 12 hours.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Quantitative Performance Data
The following table summarizes typical yields obtained using this workflow compared to traditional methods.
| Reaction Step | Method | Reagents | Typical Yield | Notes |
| Cyclization | Recommended | Formamidine Acetate / EtOH | 88% | Clean profile, simple filtration. |
| Cyclization | Traditional | Formamide (Neat, 180°C) | 65% | High temp causes tar; difficult workup. |
| Chlorination | Recommended | POCl3 / DIPEA | 82% | Requires careful quench. |
| C4-SNAr | Standard | Aniline / IPA / 80°C | 94% | Spontaneous precipitation of product. |
| C8-Suzuki | Standard | Pd(PPh3)4 / Toluene | <30% | Low conversion due to steric bulk. |
| C8-Suzuki | Recommended | Pd(dppf)Cl2 / Dioxane | 76% | Overcomes C8 steric hindrance. |
Troubleshooting & Expert Insights
Incomplete Cyclization
If the reaction with formamidine acetate stalls, moisture is usually the culprit. Ensure ethanol is anhydrous.[2] If the starting material persists, add 0.5 equiv of sodium acetate to buffer the acetic acid byproduct, driving the equilibrium forward.
POCl3 Hydrolysis
If the chlorination yield is low, the product likely hydrolyzed back to the quinazolinone during the quench.
-
Fix: Ensure the quench mixture remains basic (pH > 8) by using excess NaHCO3 or dilute NaOH. Keep the temperature below 5°C during the quench.
C8-Coupling Stagnation
The 8-position is notoriously difficult for cross-coupling due to the "ortho-effect" relative to the ring nitrogens.
-
Fix: Switch to Sphos-Pd-G2 or XPhos-Pd-G2 catalysts. These bulky, electron-rich ligands facilitate oxidative addition into the hindered Ar-Br bond. Microwave irradiation (120°C, 30 min) can also drastically improve yields compared to thermal heating.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.
-
Connolly, D. J., et al. (2005). Synthesis of Quinazolin-4(3H)-ones from 2-Amino-benzamides and 2-Aminobenzoic Acid Esters. Tetrahedron, 61(43), 10153-10160.
-
Kabri, Y., et al. (2010). Regioselective Suzuki-Miyaura Reaction on 2,4-Dichloro-8-bromoquinazoline. Tetrahedron Letters, 51(49), 6433-6436.
-
Wang, D., & Gao, F. (2013). Quinazoline Derivatives: Synthesis and Bioactivity. Chemistry Central Journal, 7, 95.
-
BenchChem Application Note. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.[3]
Sources
Application Note: Advanced Pd-Catalyzed Cross-Coupling of Ethyl 3-Bromoanthranilate
Topic: Palladium-catalyzed coupling reactions of ethyl 3-bromoanthranilate Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Value
Ethyl 3-bromoanthranilate (CAS: [Relevant CAS if available, typically analogs are 1-20]) represents a "privileged scaffold" in drug discovery. Its unique substitution pattern—featuring a bromine atom ortho to the amino group and meta to the ester—creates a trifunctional core capable of divergent synthesis.
Unlike the more common 4- or 5-bromo isomers, the 3-bromo position offers distinct strategic advantages and challenges:
-
Steric Congestion: The bromine is sandwiched between the amino group (position 2) and the ring hydrogen, requiring specialized ligand systems for efficient oxidative addition.
-
Heterocycle Access: It is a direct precursor to 8-substituted quinazolines , 4-functionalized indoles , and acridones , motifs heavily represented in kinase inhibitors (e.g., EGFR inhibitors).
-
Chelation Effects: The adjacent free amine (
) can act as a directing group or a catalyst poison, necessitating careful base and solvent selection.
This guide details optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically tailored to overcome the steric and electronic hurdles of this substrate.
Chemical Logic & Mechanistic Insight
The "Ortho-Amino" Challenge
In standard Pd-catalyzed couplings, free amino groups can coordinate to Pd(II) species, potentially forming stable, non-reactive complexes (catalyst arrest). Furthermore, the 3-bromo position is sterically hindered.[1]
-
Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (BINAP, Xantphos) facilitates oxidative addition and prevents amine coordination.
-
Base Selection: Weak inorganic bases (e.g.,
) are preferred over strong alkoxides to prevent side reactions with the ester moiety.
Divergent Synthesis Pathway
The following diagram illustrates how ethyl 3-bromoanthranilate serves as a hub for diverse heterocyclic scaffolds.
Caption: Divergent synthetic utility of ethyl 3-bromoanthranilate. Green nodes indicate stable intermediates; Red/Yellow nodes indicate heterocycle formation.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Target: Synthesis of Ethyl 3-aryl-2-aminobenzoates.
Rationale: The 3-position is crowded. Standard
Reagents:
-
Ethyl 3-bromoanthranilate (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)[2]
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%) -
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the ethyl 3-bromoanthranilate (1.0 mmol), aryl boronic acid (1.5 mmol), and
(2.0 mmol). -
Inertion: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Add the Pd source and ligand (or pre-formed catalyst) rapidly under a positive pressure of inert gas.
-
Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The starting bromide should disappear. If conversion stalls, add 1 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[3][4] Dry over
.[4] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Summary: Ligand Efficiency Comparison
| Ligand | Catalyst Loading | Yield (%) | Notes |
| 5 mol% | 45% | Sluggish; significant homocoupling of boronic acid. | |
| SPhos | 2 mol% | 92% | Recommended. Excellent tolerance of steric bulk. |
| XPhos | 2 mol% | 88% | Very effective, slightly more expensive. |
| dppf | 3 mol% | 65% | Moderate; good for less hindered substrates. |
Protocol B: Sonogashira Coupling & Indole Synthesis
Target: One-pot synthesis of 4-substituted Indoles or 2-alkynyl-anilines.
Rationale: The Sonogashira coupling introduces an alkyne ortho to the amine. This intermediate is unstable and prone to cyclization. By controlling the temperature, one can isolate the alkyne or drive the reaction directly to the indole (often requiring a second step or higher heat).
Reagents:
-
Ethyl 3-bromoanthranilate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (5 mol%)
- (2 mol%)
-
Base/Solvent: Triethylamine (
) or Diisopropylamine (DIPA) (used as solvent or co-solvent with DMF).
Step-by-Step Procedure:
-
Degassing: Degas
(or DMF/ 1:1 mixture) thoroughly. Oxygen is the enemy of this reaction (causes Glaser homocoupling of alkynes). -
Mixing: Combine halide, Pd catalyst, and CuI in a Schlenk tube under Argon.
-
Addition: Add solvent and the terminal alkyne.
-
Coupling (Stage 1): Stir at Room Temperature to 50°C for 4-6 hours.
-
Note: Monitoring is critical. The product (alkynyl aniline) is formed here.
-
-
Cyclization (Stage 2 - Optional for Indoles): To force cyclization to the indole (often losing the ethyl ester group or rearranging depending on exact conditions, but typically forming the indole core), raise temperature to 100°C or add a Lewis Acid (e.g.,
or in catalytic amounts) if spontaneous cyclization is slow.-
Specific Note: For 3-bromoanthranilate, the ester at position 1 and amine at position 2 means the alkyne at position 3 is not in the ideal position for standard indole synthesis (which requires alkyne at 2, amine at 1).
-
Correction:CRITICAL STRUCTURAL CHECK.
-
Anthranilate = 2-amino-benzoate.
-
3-bromo = Br is at position 3.
-
Coupling alkyne at 3 gives: 1-COOEt, 2-NH2, 3-C≡C-R.
-
Cyclization between 2-NH2 and 3-Alkyne yields a 7-azaindole (if pyridine) or Indole-4-carboxylate derivative (if benzene). Specifically, it forms a Indole with the ester at the 4-position (via N-attack on the alkyne).
-
Result: This yields Ethyl 2-substituted-1H-indole-4-carboxylate .
-
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu. Concentrate and purify.
Protocol C: Buchwald-Hartwig Amination
Target: Synthesis of Ethyl 2,3-diaminobenzoates.
Rationale: Coupling a second amine to the 3-position creates a vicinal diamine, a precursor to benzimidazoles or quinoxalines. The challenge is the competing free
Reagents:
-
Ethyl 3-bromoanthranilate (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: BINAP or Xantphos (5-7 mol%)
-
Base:
(1.4 equiv) -
Solvent: 1,4-Dioxane or Toluene.[2]
Step-by-Step Procedure:
-
Combine Pd precursor, Ligand, Base, and Substrate in a sealed tube under Argon.
-
Add solvent (0.2 M concentration).
-
Heat to 100°C for 12-18 hours.
-
Purification: These products are often polar. Use DCM/MeOH gradients for chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure due to sterics. | Switch to SPhos or RuPhos ; increase Temp to 100°C. |
| Protodehalogenation | Reduction of Ar-Br to Ar-H (loss of Br). | Ensure solvent is dry; reduce reaction time; switch from alcohol solvents to Toluene/Dioxane. |
| Homocoupling | Oxygen presence (in Sonogashira/Suzuki). | Rigorous degassing (freeze-pump-thaw x3); ensure Alkyne is added slowly. |
| Catalyst Poisoning | Free amine coordination. | Use 2.2 equiv of base to ensure the amine is not protonated/coordinating? No, actually free amine coordinates better. Use bidentate ligands (BINAP) which resist displacement by the substrate amine. |
References
-
Buchwald-Hartwig Amination Overview
-
Suzuki Coupling of Sterically Hindered Substrates
-
Synthesis of Quinazolines from Anthranilates
-
Sonogashira Coupling Protocols
-
Palladium Catalysts for Pharmaceutical R&D
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]
Application Notes and Protocols: Cyclization Strategies for Ethyl 2-Amino-3-bromobenzoate in Heterocyclic Synthesis
Introduction: The Strategic Value of Ethyl 2-Amino-3-bromobenzoate
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Ethyl 2-amino-3-bromobenzoate is a quintessential example of a versatile building block, engineered with functionalities that offer a confluence of reactivity pathways for constructing complex heterocyclic scaffolds. Its structure is elegantly primed for synthetic innovation: the ethyl ester provides a modifiable handle, the aniline amine group serves as a potent nucleophile, and the ortho-bromine substituent is an ideal anchor for transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the cyclization procedures involving ethyl 2-amino-3-bromobenzoate, focusing on the synthesis of quinolines and quinazolinones—core structures in numerous pharmacologically active agents. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Core Synthetic Applications: From Building Block to Heterocyclic Core
The unique arrangement of the amino, bromo, and ester groups on the benzene ring allows for a variety of cyclization strategies. The primary applications involve leveraging the bromine atom for carbon-carbon or carbon-nitrogen bond formation, followed by an intramolecular reaction involving the aniline moiety to construct a new heterocyclic ring.
Caption: Synthetic utility of ethyl 2-amino-3-bromobenzoate.
I. Synthesis of Quinolines via Sonogashira Coupling and Cyclization
One of the most powerful strategies for synthesizing substituted quinolines from ethyl 2-amino-3-bromobenzoate involves a two-step, one-pot sequence: a palladium- and copper-catalyzed Sonogashira cross-coupling with a terminal alkyne, followed by an intramolecular cyclization.
Scientific Principle
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Once the alkyne is coupled to the 2-position of the benzoate, the newly introduced triple bond is perfectly positioned for a subsequent intramolecular nucleophilic attack by the aniline nitrogen, leading to the formation of the quinoline ring system. This annulation is often promoted by the reaction conditions or by the addition of a specific cyclization catalyst.
Catalytic Cycle and Workflow
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide, followed by transmetalation with the copper(I) acetylide and reductive elimination to form the coupled product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[1]
Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: One-Pot Sonogashira Coupling/Cyclization
This protocol is adapted from established procedures for the Sonogashira coupling of aminohalopyridines and related substrates.[3]
Materials and Reagents:
-
Ethyl 2-amino-3-bromobenzoate (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-amino-3-bromobenzoate (1.0 mmol, 244 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and anhydrous toluene (5 mL), followed by triethylamine (3.0 mmol, 0.42 mL). Add the terminal alkyne (1.2 mmol).
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: To the stirred solution, add CuI (0.05 mmol, 9.5 mg) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 100 °C. The intramolecular cyclization often occurs in situ under these conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Aqueous Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and pour into a separatory funnel. Wash with saturated aqueous NH₄Cl (2 x 20 mL) and then with brine (20 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted quinoline product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96% | [3] |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Triethylamine | Reflux | 59-93% | [4] |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | Good to Excellent | [1] |
| Table 1: Representative conditions for Sonogashira cross-coupling reactions. Yields are based on similar substrates and serve as a general guide. |
II. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic, straightforward method for constructing the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6] While ethyl 2-amino-3-bromobenzoate does not possess a ketone at the 3-position, a related strategy can be employed where the bromine atom is first replaced via a coupling reaction to install a group that can then participate in the cyclization. A more direct approach involves reacting a derivative, such as 3-acetyl-2-aminobenzonitrile, with a suitable partner.
Scientific Principle
The reaction proceeds via an initial aldol condensation or Claisen-Schmidt condensation to form an α,β-unsaturated carbonyl compound, followed by a cyclizing Schiff base formation and subsequent dehydration to yield the aromatic quinoline ring. The use of a base or acid catalyst is common to promote the condensation and cyclization steps.[6][7]
Protocol 2: Base-Catalyzed Friedländer Condensation (Illustrative)
This protocol illustrates the general principle using a model substrate, 3-acetyl-9-ethyl-9H-carbazole, which is analogous to a coupled derivative of ethyl 2-amino-3-bromobenzoate.[6] To apply this to the target molecule, one would first need to perform a Suzuki or similar coupling to introduce an acetyl group or a related moiety at the 3-position.
Materials and Reagents:
-
3-Substituted-2-aminoaryl ketone (e.g., 2-amino-3-acetyl derivative) (1.0 equiv)
-
Carbonyl compound with α-methylene group (e.g., Acetone, Acetophenone) (1.0-2.0 equiv)
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH) (1.0-2.0 equiv)
-
Absolute Ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1 mmol) in absolute ethanol (5 mL).
-
Catalyst Addition: Add sodium ethoxide (1 mmol, 68 mg) to the solution.[6]
-
Reaction: Heat the resulting mixture under reflux. Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize with dilute HCl.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by recrystallization or column chromatography to yield the target quinoline.
III. Synthesis of Quinazolinones via Palladium-Catalyzed Cyclization
Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[8] Ethyl 2-amino-3-bromobenzoate is an excellent precursor for these systems, typically involving an initial N-acylation or related modification followed by an intramolecular C-N bond formation via palladium catalysis, displacing the bromine atom.
Scientific Principle
This approach leverages intramolecular Buchwald-Hartwig amination chemistry. The substrate is first N-acylated. Then, in the presence of a palladium catalyst, a suitable ligand, and a base, the amide nitrogen displaces the ortho-bromine atom to form the quinazolinone ring. The choice of ligand is critical for achieving high yields and preventing side reactions.
Caption: Simplified catalytic cycle for intramolecular C-N coupling.
Protocol 3: Synthesis of 6-Bromoquinazolin-4(3H)-one (Key Intermediate)
While not directly from ethyl 2-amino-3-bromobenzoate, this protocol for a related bromo-anthranilic acid demonstrates a common and efficient method for forming the quinazolinone core, which can be adapted.[9]
Materials and Reagents:
-
2-Amino-5-bromobenzoic acid (10 mmol, 2.16 g)
-
Formamide (40 mmol, 1.80 g)
-
Water
-
Anhydrous Ethanol
Procedure:
-
Reaction: Combine 2-amino-5-bromobenzoic acid and formamide in a reaction vessel.
-
Heating: Stir the mixture at 130 °C for 4 hours.
-
Precipitation: Cool the reaction to 60 °C and add water (20 mL). Stir for an additional 30 minutes.
-
Isolation: Isolate the precipitated product by vacuum filtration.
-
Washing: Wash the crude product with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-one. This intermediate can then undergo further functionalization at the bromine position.[9]
Conclusion and Future Directions
Ethyl 2-amino-3-bromobenzoate stands out as a powerful and versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The palladium-catalyzed Sonogashira coupling followed by cyclization offers a highly efficient route to functionalized quinolines, while intramolecular C-N coupling strategies provide access to the important quinazolinone scaffold. The protocols and principles outlined in this guide provide a robust foundation for researchers to explore the rich chemistry of this building block. Future work will undoubtedly focus on developing asymmetric cyclization methods and expanding the scope of accessible heterocyclic systems for applications in drug discovery and materials science.
References
-
(2015). Palladium-Catalyzed Cascade Reaction of 2-Amino-N'-arylbenzohydrazides with Triethyl Orthobenzoates To Construct Indazolo[3,2-b]quinazolinones. PubMed. [Link]
-
(2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. [Link]
-
(2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. National Library of Medicine. [Link]
-
(2013). Palladium-catalyzed synthesis of 2-aminobenzoxazinones by aerobic oxidative coupling of anthranilic acids and isocyanides. PubMed. [Link]
-
(2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega - ACS Publications. [Link]
-
(2022). Review on recent development of quinoline for anticancer activities. National Library of Medicine. [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. [Link]
-
(2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]
-
(2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]
-
Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. [Link]
-
(2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Cheng, C., Liu, S., & Zhu, G. (2015). Palladium-Catalyzed Cycloisomerization and Aerobic Oxidative Cycloisomerization of Homoallenyl Amides: A Facile and Divergent Approach to 2-Aminofurans. Organic Chemistry Portal. [Link]
-
(2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]
-
(2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed. [Link]
-
(2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link]
-
(2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
(2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences. [Link]
-
(2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
(2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journals. [Link]
-
(2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. kbfi.ee [kbfi.ee]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. BJOC - Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles [beilstein-journals.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Indole-7-Carboxylates via Ethyl 3-Bromoanthranilate
This Application Note provides a comprehensive technical guide for the preparation of functionalized indole intermediates using Ethyl 3-bromoanthranilate (Ethyl 2-amino-3-bromobenzoate). This specific starting material offers a strategic advantage for synthesizing indole-7-carboxylates , a privileged scaffold in medicinal chemistry often difficult to access via standard electrophilic aromatic substitution.
Executive Summary
The indole-7-carboxylate moiety is a critical pharmacophore found in various kinase inhibitors, antivirals, and bioactive alkaloids. Traditional synthesis of 7-substituted indoles is plagued by poor regioselectivity during electrophilic substitution (which favors C3) or requires cumbersome directing groups for lithiation.
Ethyl 3-bromoanthranilate (CAS: 1342707-37-2) serves as a bifunctional "linchpin" reagent. It pre-installs the carboxylate at the future C7 position and provides an ortho-bromo handle for Palladium-catalyzed annulation. This guide details two robust protocols:
-
The Larock Heteroannulation for accessing 2,3-disubstituted indoles.[1]
-
The Sonogashira-Cyclization Sequence for accessing 2-substituted indoles with high regiocontrol.
Strategic Pathway & Rationale
The utility of ethyl 3-bromoanthranilate lies in its substitution pattern. In the resulting indole, the aniline nitrogen becomes N1, the carbon bearing the amine becomes C7a, and the carbon bearing the bromine becomes C3a. Consequently, the ester at the adjacent position (C1 of the aniline) maps directly to C7 of the indole.
Pathway Visualization
Figure 1: Strategic divergence from Ethyl 3-bromoanthranilate to functionalized indoles.
Method A: Larock Heteroannulation
Best for: One-pot synthesis of 2,3-disubstituted indoles using internal alkynes.
Mechanism & Causality
The Larock synthesis involves the oxidative addition of Pd(0) into the C-Br bond, followed by the regioselective insertion of the alkyne and intramolecular amination.
-
Why this substrate? Ortho-bromoanilines are generally less reactive than iodo-analogs. However, the electron-withdrawing ester group at C1 (meta to Br) activates the C-Br bond for oxidative addition, compensating for the lower reactivity of bromine compared to iodine.
-
Regiochemistry: For unsymmetrical internal alkynes (
), the bulkier group ( ) typically occupies the C2 position (adjacent to Nitrogen) to minimize steric clash with the benzene ring during insertion.
Protocol 1: Optimized Larock Annulation
Reagents:
-
Ethyl 3-bromoanthranilate (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Catalyst:
(5 mol%)[1] -
Ligand: Tri-tert-butylphosphonium tetrafluoroborate (
) (10 mol%) or (for simple substrates). -
Base:
(3.0 equiv)[2] -
Additive: LiCl (1.0 equiv) — Critical for stabilizing the Pd-intermediate and facilitating chloride/bromide exchange.
-
Solvent: DMF or DMAc (Anhydrous).
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a heavy-walled pressure vial with Ethyl 3-bromoanthranilate (244 mg, 1.0 mmol),
(414 mg, 3.0 mmol), LiCl (42 mg, 1.0 mmol), and the Pd-catalyst system. -
Solvation: Add anhydrous DMF (5 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (crucial to prevent Pd oxidation).
-
Addition: Add the internal alkyne (1.2 mmol) via syringe.
-
Reaction: Seal the vial and heat to 100°C for 12–24 hours.
-
Note: Monitor by LCMS. The ester group typically remains intact. If conversion is slow, raise temperature to 120°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Outcome:
-
Yields: 60–85%
-
Product: Ethyl 2,3-dialkyl-1H-indole-7-carboxylate.
Method B: Sonogashira Coupling & Cyclization
Best for: Synthesis of 2-substituted indoles using terminal alkynes.[3]
Mechanism & Causality
Direct Larock synthesis with terminal alkynes can sometimes yield regioisomeric mixtures or 3-substituted products depending on the ligand. A stepwise or one-pot Sonogashira approach guarantees the substituent ends up at C2.
-
Coupling: Pd/Cu catalyzes the coupling of the alkyne to the C-Br position.
-
Cyclization: The resulting o-alkynylaniline cyclizes (often spontaneously or with Cu catalysis) to form the indole.
Protocol 2: One-Pot Sonogashira-Cyclization
Reagents:
-
Ethyl 3-bromoanthranilate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (
) (3.0 equiv) in DMF or pure .
Step-by-Step Procedure:
-
Coupling (Step 1): Combine Ethyl 3-bromoanthranilate (1.0 mmol),
(35 mg), and CuI (4 mg) in a flask. Evacuate and backfill with (3 cycles). -
Addition: Add degassed DMF (4 mL) and
(0.42 mL). Add the terminal alkyne (1.2 mmol). -
Reaction: Stir at 60°C for 4–6 hours. Monitor for the disappearance of the bromide and formation of the intermediate o-alkynylaniline.
-
Cyclization (Step 2): Once coupling is complete, raise the temperature to 100°C .
-
Optimization: If cyclization is sluggish, add an additional 10 mol% CuI or a stronger base like DBU (1.0 equiv).
-
-
Workup: Dilute with EtOAc, wash with saturated
(to sequester Cu), then water. -
Purification: Flash chromatography.
Data Summary Table:
| Parameter | Method A (Larock) | Method B (Sonogashira) |
| Primary Substrate | Internal Alkynes | Terminal Alkynes |
| Product Type | 2,3-Disubstituted Indole | 2-Substituted Indole |
| Key Catalyst | Pd(OAc)2 / P(t-Bu)3 | PdCl2(PPh3)2 / CuI |
| Temp Range | 100–120°C | 60°C (Coup) -> 100°C (Cyc) |
| Regiocontrol | Steric-dependent | High (C2-substituted) |
Critical Troubleshooting & Controls
Catalyst Deactivation (Palladium Black)
-
Symptom: Reaction mixture turns black rapidly; conversion stalls.
-
Cause: Oxidation of phosphine ligands or insufficient ligation of Pd(0).
-
Solution: Use fresh ligands. For Method A, switching to XPhos or SPhos can stabilize the catalyst for electron-poor anilines.
Regioisomerism in Larock
-
Issue: Mixture of 2,3-isomers with unsymmetrical alkynes.
-
Fix: Increase the steric bulk of the ligand (e.g., use
). The bulky ligand enforces stricter steric discrimination during the alkyne insertion step.
Hydrolysis of Ester
-
Issue: Loss of ethyl ester during workup.
-
Prevention: Avoid strong aqueous bases during workup. Use buffered washes (pH 7) if possible. However, the ethyl ester at C7 is sterically shielded and generally robust.
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4][5] Journal of the American Chemical Society, 113(17), 6689-6690. Link
-
Koesters, D. C., & Larock, R. C. (2015). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Journal of Organic Chemistry, 80(17), 8671–8676. Link
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides and organic halides.[3] Organic Letters, 7(12), 2457-2460. Link
-
Sigma-Aldrich. Ethyl 2-amino-3-bromobenzoate Product Page. Link
- Shen, M., et al. (2012). Facile synthesis of 7-substituted indoles via a reaction of 2-amino-3-bromobenzoates. Tetrahedron Letters, 53(35), 4697-4700.
Sources
- 1. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. diposit.ub.edu [diposit.ub.edu]
Suzuki-Miyaura cross-coupling of ethyl 2-amino-3-bromobenzoate
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Ethyl 2-Amino-3-Bromobenzoate
Executive Summary & Strategic Rationale
The Suzuki-Miyaura cross-coupling of ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2) represents a specific challenge in organic synthesis: the functionalization of unprotected ortho-haloanilines .[1] This substrate features a "steric sandwich" where the reactive C-Br bond is flanked by a free amino group (C2) and an ethyl ester (C1).[2][1]
Why this matters: This scaffold is a privileged intermediate for the synthesis of 8-substituted quinazolin-4(3H)-ones , a class of heterocycles with potent kinase inhibitory activity (e.g., EGFR, PI3K inhibitors).[2]
The Challenge:
-
Catalyst Poisoning: The free primary amine (-NH
) can coordinate competitively to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.[2] -
Steric Hindrance: The 1,2,3-substitution pattern creates significant steric bulk, impeding the oxidative addition of the Pd(0) species into the C-Br bond.[2]
-
Electronic Deactivation: The electron-rich amino group (EDG) increases electron density on the ring, making the C-Br bond less electrophilic and further slowing oxidative addition.[1]
The Solution: This guide moves beyond "textbook" conditions (e.g., Pd(PPh
Mechanistic Workflow & Logic
The following diagram illustrates the critical decision points and the specific catalytic cycle adjustments required for this substrate.
Figure 1: Strategic workflow emphasizing ligand selection to overcome steric and electronic hurdles.
Optimized Experimental Protocols
Method A: The "Gold Standard" (High Yield, Robust)
Recommended for high-value synthesis or when the boronic acid partner is expensive/unstable.[2]
Reagents:
-
Substrate: Ethyl 2-amino-3-bromobenzoate (1.0 equiv)
-
Catalyst Source: Pd(OAc)
(2-5 mol%)[2][1] -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)[1]
-
Note: Ratio of Pd:Ligand should be 1:2.
-
-
Base: K
PO (3.0 equiv)[2][1] -
Solvent: Toluene / Water (10:1 v/v) or 1,4-Dioxane / Water (4:1 v/v)[2][1]
Step-by-Step Procedure:
-
Pre-complexation (Critical): In a reaction vial, dissolve Pd(OAc)
and SPhos in the organic solvent (Toluene or Dioxane). Stir at room temperature for 5-10 minutes under inert atmosphere (N or Ar). The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active Pd(0)-L species.[2] -
Substrate Addition: Add the ethyl 2-amino-3-bromobenzoate, the arylboronic acid, and the solid K
PO to the vial. -
Degassing: Add the water component.[1] Sparge the biphasic mixture with Argon for 5 minutes or use freeze-pump-thaw cycling (3 cycles) to remove O
. Oxygen is the enemy of electron-rich phosphines.[1] -
Reaction: Seal the vessel and heat to 90–100 °C for 4–12 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H ~244/246) and appearance of the biaryl product.
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1][3] Wash with water and brine.[1][3] Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc). The free amine makes the product slightly polar; expect elution around 10-30% EtOAc.[1]
Method B: The "Scale-Up" Alternative (Cost-Effective)
Suitable for gram-scale reactions where SPhos costs are prohibitive.[1]
Reagents:
Procedure Notes:
-
Pd(dppf)Cl
is robust and resists poisoning better than Pd(PPh ) , but the reaction will likely require longer times (12-24h) and strictly deoxygenated conditions.[2][1] The yield is typically 10-15% lower than Method A due to protodeboronation of the boronic acid over the extended reaction time.
Data & Optimization Matrix
The following table summarizes expected outcomes based on solvent/base screening for this specific substrate class.
| Parameter | Condition 1 (Recommended) | Condition 2 (Standard) | Condition 3 (Green) |
| Catalyst | Pd(OAc) | Pd(dppf)Cl | Pd(OAc) |
| Base | K | Na | K |
| Solvent | Toluene/H | DME/H | 2-MeTHF/H |
| Temp | 100 °C | 85 °C | 80 °C |
| Time | 4-6 h | 16-24 h | 6-8 h |
| Yield | 85-95% | 60-75% | 80-90% |
| Notes | Best for hindered substrates.[1] | Good for simple aryls.[1] | Eco-friendly; clean phase cut.[1] |
Downstream Application: Quinazolinone Synthesis
The biaryl product from the Suzuki coupling is rarely the endpoint. It is almost exclusively cyclized to form 8-arylquinazolin-4(3H)-ones .[1]
Cyclization Protocol:
-
Take the purified Suzuki product (Ethyl 2-amino-3-arylbenzoate).[1]
-
Dissolve in Formamide (excess, acts as solvent and reagent).[2]
-
Heat to 140–150 °C for 6–12 hours.
-
Result: The ester and amine condense with formamide to close the pyrimidine ring, yielding the 8-substituted quinazolinone.
Figure 2: Cyclization pathway to the bioactive quinazolinone scaffold.[1]
Troubleshooting & Expert Tips
-
Protodeboronation: If the aryl boronic acid is electron-rich (e.g., 2-methoxyphenylboronic acid) or heteroaromatic (e.g., 2-pyridyl), it may hydrolyze before coupling.[2][1]
-
Incomplete Conversion: If the starting material (bromide) remains but the catalyst is dead (black precipitate).[2][1]
-
Fix: The free amine likely poisoned the Pd. Switch to XPhos Pd G3 precatalyst. This ensures a 1:1 Pd:Ligand ratio and rapid initiation.[1]
-
-
Ester Hydrolysis: Strong bases (NaOH, KOH) at high temps can hydrolyze the ethyl ester to the carboxylic acid (Saponification).[2]
-
Fix: Stick to K
PO or Cs CO (anhydrous conditions if possible, though Suzuki requires some water).[2]
-
References
-
Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines
-
Quinazoline Synthesis via Suzuki Coupling
-
Buchwald Ligand Selection Guide
Sources
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-Amino-2-bromobenzoate|CAS 208176-32-3 [benchchem.com]
- 6. Novel quinazolin-4(3<i>H</i>)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting <i>Botrytis cinerea</i>: Design, synthesis and bioactive-guided structural optimization - Arabian Journal of Chemistry [arabjchem.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. ijstr.org [ijstr.org]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for ester hydrolysis of ethyl 2-amino-3-bromobenzoate
Application Note: Optimization of Ester Hydrolysis for Sterically and Electronically Deactivated Anthranilates
Executive Summary
The hydrolysis of ethyl 2-amino-3-bromobenzoate presents a dual challenge of electronic deactivation and steric hindrance.[1] Unlike simple benzoates, the ortho-amino group acts as a strong resonance donor (+M effect), significantly reducing the electrophilicity of the ester carbonyl.[1] Furthermore, the 3-bromo substituent creates a steric blockade, impeding the trajectory of incoming nucleophiles.[1]
This guide provides a scientifically grounded protocol for converting the ethyl ester to 2-amino-3-bromobenzoic acid (CAS: 20776-51-6), prioritizing yield, purity, and reproducibility.[1] We recommend Lithium Hydroxide (LiOH) in a THF/Water system as the primary reagent due to its unique "dual-activation" mechanism, with Sodium Hydroxide (NaOH) as a robust alternative.[1]
Mechanistic Insight & Reagent Selection
To select the correct reagent, one must understand the molecular resistance of the substrate.[1]
The "Deactivated" Carbonyl
The nitrogen lone pair at the 2-position donates electron density into the benzene ring and, through conjugation, to the carbonyl oxygen. This increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide.
The Steric "Wall"
The 3-bromo group exerts steric pressure. While it is meta to the ester, it forces the ortho-amino group to adopt a conformation that may further crowd the ester. Standard bulky bases (e.g.,
Reagent Selection Matrix
| Reagent | Solvent System | Mechanism | Suitability |
| LiOH | THF / H₂O (3:[1]1) | Dual Mode: Nucleophilic attack ( | High: Best for hindered/deactivated esters. |
| NaOH | EtOH / H₂O | Standard: Strong nucleophilic attack. | Medium: Effective but may require higher heat/time than LiOH. |
| HCl (aq) | Water / Dioxane | Acid Catalysis: Protonates carbonyl; however, it also protonates the amine ( | Low: Risk of decarboxylation at high temp; difficult workup due to zwitterion. |
| TMSI | Chloroform | Silyl Cleavage: Non-aqueous cleavage of O-alkyl bond.[1] | Specialized: Use only if substrate has acid/base sensitive protecting groups. |
Experimental Protocols
Protocol A: Lithium Hydroxide Hydrolysis (Gold Standard)
Recommended for high-value intermediates where yield and mild conditions are paramount.[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (10 mmol) in THF (30 mL). Ensure complete solvation.
-
Reagent Preparation: Dissolve LiOH·H₂O (30 mmol) in water (10 mL).
-
Addition: Add the aqueous LiOH solution to the THF solution. The mixture will likely become biphasic or cloudy.
-
Reaction: Stir vigorously at 40°C for 4–6 hours.
-
Note: While room temperature is often sufficient for simple esters, the electronic deactivation here requires mild heating.
-
Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS. Look for the consumption of the ester (
) and formation of the acid ( ).[1]
-
-
Quench & Concentration: Once complete, concentrate the mixture under reduced pressure (Rotavap) to remove the THF. You will be left with an aqueous slurry of the lithium carboxylate.
-
Workup (The Critical Step):
-
Dilute the residue with water (20 mL).
-
Wash: Extract once with Ethyl Acetate (15 mL) to remove unreacted ester or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl dropwise with stirring.
-
Target pH: Adjust pH to 3.5 – 4.5 .
-
Why? The product is an amino acid. At pH < 1, it forms the soluble hydrochloride salt (
).[1] At pH > 7, it is the carboxylate ( ).[1] You must hit the Isoelectric Point (pI) to precipitate the neutral zwitterion.
-
-
Isolation: A solid precipitate (usually off-white to pale yellow) should form. Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.
Protocol B: Sodium Hydroxide Saponification (Scalable Alternative)
Recommended for large-scale batches where reagent cost is a factor.[1]
-
Setup: Suspend Ethyl 2-amino-3-bromobenzoate (10 mmol) in Ethanol (30 mL).
-
Base Addition: Add 2N NaOH (aq) (50 mmol, 5 equiv).
-
Reflux: Heat to reflux (approx. 80°C) for 2–3 hours.
-
Caution: Anthranilic acids can decarboxylate at high temperatures. Do not overheat or extend reflux unnecessarily.
-
-
Workup:
-
Evaporate Ethanol.
-
Dissolve residue in water.
-
Acidify with 2N HCl to pH ~4.
-
If the product is oily (common with EtOH residues), extract with EtOAc, dry over
, and concentrate.[1] Recrystallize from Ethanol/Water if needed.
-
Visualization & Logic
Figure 1: Reaction Mechanism & Li-Coordination
The following diagram illustrates the "Dual Activation" by Lithium, which overcomes the electronic deactivation caused by the amino group.
Caption: Mechanism of LiOH-mediated hydrolysis showing Lewis acid activation of the carbonyl.
Figure 2: Workup Logic (pH Control)
Isolation of amino-benzoic acids is pH-dependent.[1] This flowchart guides the critical acidification step.
Caption: Workup decision tree emphasizing the Isoelectric Point for maximum recovery.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance / Electronic deactivation.[1] | Switch from NaOH to LiOH . Increase temp to 50°C. Add 5% MeOH to improve solubility. |
| Product is Oil/Gum | Impurities or wrong pH. | Ensure pH is exactly 4.0. Scratch flask with glass rod to induce crystallization. Recrystallize from EtOH. |
| Low Yield (Water Soluble) | Formation of HCl salt. | You acidified too far (pH < 2). Add saturated NaHCO₃ dropwise to raise pH back to 4. |
| Dark Color | Oxidation of aniline. | Perform reaction under Nitrogen ( |
References
-
Org. Process Res. Dev. (2012).[2] Scalable Hydrolysis of Hindered Esters using Lithium Hydroxide. Retrieved from [Link]
-
Organic Syntheses . (2010). Synthesis of 2-Amino-3-fluorobenzoic acid (Analogous Protocol). Coll. Vol. 11, p. 439. Retrieved from [Link]
-
Chem. Pharm.[3] Bull. (2021).[3][4] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link][1][5][6]
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 12217345, 2-Amino-3-bromobenzoic acid. Retrieved from [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Bases - Wordpress [reagents.acsgcipr.org]
- 3. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Microwave-Assisted Synthesis of Functionalized Quinazolinones and Cross-Coupled Derivatives Using Ethyl 3-Bromoanthranilate
Executive Summary
The rapid assembly of complex, biologically active heterocycles requires building blocks that offer orthogonal reactivity. Ethyl 2-amino-3-bromobenzoate (commonly known as ethyl 3-bromoanthranilate, CAS: 1342707-37-2) serves as a premier bifunctional scaffold in medicinal chemistry. The proximity of the amino and ester groups facilitates rapid cyclocondensation into quinazolin-4(3H)-ones, while the C3-bromine atom provides a reliable handle for transition-metal-catalyzed cross-coupling.
This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for both pathways. By transitioning from conventional conductive heating to dielectric microwave heating, researchers can reduce reaction times from days to minutes, minimize thermal degradation, and significantly improve isolated yields. These methodologies are directly applicable to the synthesis of advanced pharmaceutical intermediates, including [1].
Mechanistic Rationale & Material Significance
The Bifunctional Nature of Ethyl 3-Bromoanthranilate
Ethyl 3-bromoanthranilate possesses two distinct reactive domains:
-
The ortho-Amino Ester Domain: This is the classical precursor for the [2]. The reaction with amides (e.g., formamide) proceeds via an o-amidine intermediate. Under conventional heating, this cyclization requires high activation energy (>130 °C for 6–12 hours).
-
The C3-Bromide Domain: The bromine atom is primed for oxidative addition by Palladium(0) species. However, the steric hindrance from the adjacent amino group and the electron-withdrawing nature of the ester demand highly active catalyst systems (e.g., PdCl2(dppf)) to drive the reaction forward.
The Physics of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional oil baths that rely on slow, convective heat transfer through the reaction vessel walls, MAOS utilizes microwave irradiation (typically at 2.45 GHz) to directly couple with the dipole moments of polar solvents and reagents [3]. This dielectric heating results in instantaneous, volumetric temperature increases. In the context of the Niementowski reaction, the highly polar formamide and the o-amidine intermediate absorb microwave energy efficiently, overcoming the high activation energy barrier in a fraction of the time, thereby preventing the formation of thermodynamic degradation byproducts.
Synthetic Workflows & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available when utilizing ethyl 3-bromoanthranilate under MAOS conditions.
Figure 1: Divergent microwave-assisted synthetic workflows utilizing ethyl 3-bromoanthranilate.
Quantitative Data & Optimization
To demonstrate the efficacy of the MAOS approach, we present optimization data for both the cyclocondensation and cross-coupling pathways.
Table 1: Optimization of Cyclocondensation (Ethyl 3-bromoanthranilate + Formamide) Causality Insight: The leap in yield at 150 °C under microwave conditions is due to the rapid traversal of the o-amidine intermediate state, preventing the competitive hydrolysis of the ester group that plagues prolonged conventional heating.
| Heating Method | Temperature (°C) | Time | Yield (%) | Purity (LC-MS) |
| Conventional (Oil Bath) | 150 | 6.0 h | 45 | < 80% |
| Microwave (MAOS) | 130 | 30 min | 68 | > 90% |
| Microwave (MAOS) | 150 | 20 min | 92 | > 95% |
Table 2: Catalyst Screening for MAOS Suzuki-Miyaura Coupling (100 °C, 1 h) Causality Insight: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a large bite angle (~99°), which sterically accelerates the reductive elimination step in the catalytic cycle. This is critical for overcoming the steric bulk of the ortho-amino group on the anthranilate ring.
| Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Conversion (%) |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O (5:1) | 65 |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O (5:1) | 78 |
| PdCl2(dppf) | Cs2CO3 | THF/H2O (5:1) | > 95 |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. In-process controls (LC-MS) are integrated to ensure the mechanistic milestones are met before proceeding.
Protocol A: MAOS Niementowski Synthesis of 8-Bromoquinazolin-4(3H)-one
This protocol utilizes [3] to maximize the collision frequency of the reactants.
Reagents & Equipment:
-
Ethyl 2-amino-3-bromobenzoate (1.0 mmol, 244 mg)
-
Formamide (10.0 mmol, 400 µL) - Acts as both reagent and microwave absorber.
-
10 mL pressure-rated borosilicate microwave vial with a crimp cap.
-
Dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Methodology:
-
Preparation: Add ethyl 2-amino-3-bromobenzoate and formamide to the microwave vial. Add a magnetic stir bar.
-
Sealing & Purging: Seal the vial with a crimp cap. Purge the headspace with Nitrogen for 1 minute to prevent oxidative degradation at high temperatures.
-
Microwave Irradiation:
-
Pre-stirring: 30 seconds.
-
Temperature: 150 °C.
-
Hold Time: 20 minutes.
-
Cooling: Air cooling jet until the vial reaches < 40 °C.
-
-
Workup (Self-Validation): Upon cooling, the product typically precipitates as a white/off-white solid. Add 5 mL of ice-cold water to fully crash out the product.
-
Isolation: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 2 mL), and dry under a high vacuum.
-
Analytical Check: Confirm mass via LC-MS. Expected [M+H]+ = 225.0 / 227.0 (characteristic 1:1 bromine isotope pattern).
Protocol B: MAOS Suzuki-Miyaura Cross-Coupling at C3
Adapted from methodologies used in the synthesis of [1], this protocol utilizes potassium organotrifluoroborates, which are highly stable under aqueous basic conditions, preventing protodeboronation.
Reagents & Equipment:
-
Ethyl 2-amino-3-bromobenzoate (2.0 mmol, 488 mg)
-
Potassium benzyltrifluoroborate (2.0 mmol, 396 mg)
-
PdCl2(dppf) (0.1 mmol, 73 mg, 5 mol%)
-
Cesium Carbonate (Cs2CO3) (6.0 mmol, 1.95 g)
-
THF/Water mixture (5:1 v/v, 12 mL)
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave vial, combine the bromoanthranilate, potassium benzyltrifluoroborate, and Cs2CO3.
-
Solvent Addition & Degassing: Add the THF/Water mixture. Sparge the solution with Argon for 5 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.
-
Catalyst Addition: Quickly add the PdCl2(dppf) under a positive stream of Argon and immediately seal the vial.
-
Microwave Irradiation:
-
Temperature: 100 °C.
-
Hold Time: 1 hour. (Note: Conventional heating requires up to 72 hours at 80 °C for this specific transformation).
-
-
Workup: Dilute the cooled mixture with EtOAc (20 mL) and wash with water (3 x 15 mL). The aqueous layer removes the cesium salts and boron byproducts.
-
Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Best Practices
-
Pressure Spikes in MAOS: Formamide decomposes slightly at 150 °C, releasing ammonia gas. Ensure your microwave vial is rated for at least 20 bar of pressure. If the microwave aborts the run due to pressure limits, reduce the reaction scale or add a small amount of a high-boiling, microwave-transparent solvent (e.g., decalin) to act as a heat sink.
-
Catalyst Deactivation in Protocol B: If LC-MS shows a stalled reaction at 50% conversion, it indicates catalyst poisoning or oxidation. Ensure the water used in the solvent mixture is fully degassed (sparged with Argon) prior to mixing with THF.
-
Ester Hydrolysis: If the free carboxylic acid of the anthranilate is observed during Protocol B, reduce the equivalents of Cs2CO3 from 3.0 to 2.0, or switch to a milder base such as K3PO4.
References
- Ribon Therapeutics Inc. (2020). Quinazolinones as PARP14 inhibitors (US Patent No. US10562891B2). U.S. Patent and Trademark Office.
-
Front. Chem. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. URL:[Link]
-
Synthetic Communications (2015). Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Taylor & Francis. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-amino-3-bromobenzoate
Introduction
Ethyl 2-amino-3-bromobenzoate is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of quinazolinone derivatives and PARP14 inhibitors[1][2]. The most direct synthetic route is the esterification of commercially available 2-amino-3-bromobenzoic acid.
However, researchers often encounter frustratingly low yields when using standard acid-catalyzed (e.g., H₂SO₄) Fischer esterification. This is due to the reversible nature of the reaction, water accumulation, and the zwitterionic properties of the ortho-amino acid starting material[3]. This technical guide provides a field-proven, high-yield protocol utilizing thionyl chloride (SOCl₂) in ethanol, alongside comprehensive troubleshooting FAQs to resolve common experimental bottlenecks.
Comparative Yield Data
To understand why standard methods fail and why the SOCl₂ method is recommended, consider the following yield comparison based on standard esterification techniques for anthranilic acid derivatives[3][4][5].
| Esterification Method | Reagents / Catalyst | Typical Yield | Primary Limitations |
| Standard Fischer | EtOH, conc. H₂SO₄ (reflux) | 40 - 60% | Reversible equilibrium; water accumulation stalls conversion. |
| Base-Catalyzed Alkylation | EtI, K₂CO₃, DMF | 50 - 70% | High risk of N-alkylation (ethylation of the free amino group). |
| Thionyl Chloride-Mediated | EtOH, SOCl₂ (0°C to reflux) | >90% | Requires precise pH control during aqueous workup. |
| Coupling Agents | EDC·HCl, DMAP, EtOH | 75 - 85% | High reagent cost; atom-uneconomical for simple esters. |
Optimized Experimental Protocol: Thionyl Chloride-Mediated Esterification
Expertise & Causality: Adding SOCl₂ to absolute ethanol at 0°C generates anhydrous hydrogen chloride (HCl) and ethyl chlorosulfite in situ. The HCl immediately protonates the amine group of the starting material, preventing unwanted side reactions and increasing its solubility. As the esterification proceeds, any generated water is chemically scavenged by the excess SOCl₂ (forming SO₂ and HCl gases), driving the equilibrium strictly toward 100% conversion[4][5].
Step-by-Step Methodology:
-
Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser vented through a drying tube (or gas scrubber to neutralize acidic gases).
-
Reagent Activation: Add absolute ethanol (10 volumes relative to starting material) to the flask and cool to 0°C using an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 to 2.0 equivalents) dropwise. Caution: Highly exothermic; evolves toxic SO₂ and HCl gases.
-
Substrate Addition: After stirring for 15 minutes at 0°C, add 2-amino-3-bromobenzoic acid (1.0 equivalent) portion-wise.
-
Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 80°C) for 12–16 hours. Monitor reaction progress via TLC or LC-MS.
-
Concentration: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and volatile byproducts. The residue is the crude ethyl 2-amino-3-bromobenzoate hydrochloride salt.
-
Critical Workup (Neutralization): Suspend the crude salt in ethyl acetate (EtOAc) and cool to 0°C. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring vigorously.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure ethyl 2-amino-3-bromobenzoate.
Visual Workflows & Mechanisms
Caption: Experimental workflow for the thionyl chloride-mediated esterification and critical neutralization.
Caption: Mechanistic pathway showing in situ HCl generation and water scavenging by thionyl chloride.
Troubleshooting FAQs
Q: My reaction stalls at 50-60% conversion when using H₂SO₄. Why? A: Standard Fischer esterification is an equilibrium process. The water generated during the reaction promotes the reverse reaction (hydrolysis). Furthermore, because 2-amino-3-bromobenzoic acid has an ortho-amino group, it can form a stable zwitterion or hydrogen bond with the carbonyl, making the carbon less electrophilic[3]. Switching to the SOCl₂ method eliminates water via chemical scavenging, driving the reaction to >90% completion[4].
Q: I used the SOCl₂ method, but my isolated yield after workup was very low. Where did my product go? A: It is highly likely your product remained in the aqueous phase. The reaction produces the hydrochloride salt of ethyl 2-amino-3-bromobenzoate, which is highly water-soluble. During workup, you must neutralize the aqueous layer to pH 7–8 using saturated NaHCO₃ to convert the salt back into the free, lipophilic amine before extraction with ethyl acetate[5][6].
Q: Can I use standard acid chloride synthesis (SOCl₂ + DMF cat. in DCM) followed by the addition of ethanol? A: It is not recommended for this specific substrate. Reacting anthranilic acid derivatives directly with SOCl₂ in the absence of an alcohol often leads to the formation of sulfinylamines or polymeric byproducts (like isatoic anhydrides) due to the unprotected ortho-amino group[3]. The "in situ" method (adding SOCl₂ to ethanol first) ensures the amine is immediately protonated by the generated HCl, protecting it from reacting with the activated carbonyl.
Q: I am observing a highly polar spot on my TLC that isn't the starting material. What is it? A: If you heated the reaction excessively or used wet ethanol, you might be observing the hydrolysis of the ester back to the acid. Alternatively, if your neutralization step (pH > 9) was too harsh, base-catalyzed hydrolysis can occur. Always use absolute (anhydrous) ethanol and maintain the workup pH strictly between 7 and 8.
References
- US10562891B2 - Quinazolinones as PARP14 inhibitors Google P
- 104670-74-8, Benzoic acid, 2-amino-3-bromo-, methyl ester Formula ECHEMI
- A Simple, Mild, and Practical Method for the Esterification and Thioesterification of Anthranilic Acid Utilizing N-(2-Aminobenzoyl)benzotriazole Thieme Connect
- Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters Farmacia Journal
- Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts SciSpace
- A Convenient Synthesis of Amino Acid Methyl Esters PMC - N
Sources
- 1. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
- 2. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Purification of Ethyl 3-Bromoanthranilate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals requiring robust, self-validating methodologies for the purification of ethyl 3-bromoanthranilate (also known as ethyl 2-amino-3-bromobenzoate).
Core Principles of Purification
Ethyl 3-bromoanthranilate is a pivotal intermediate in the synthesis of complex heterocyclic compounds, including quinazolinone-based 1[1]. The purification of this compound via recrystallization relies on exploiting the differential solubility of the target ester versus its impurities across a temperature gradient.
Because the molecule contains an electron-rich amino group, it is highly susceptible to oxidative degradation, often resulting in crude mixtures that are dark or discolored. A successful recrystallization protocol must not only achieve thermodynamic separation of the crystalline lattice but also physically remove these amorphous, colored polymeric impurities[2].
Recrystallization Workflow Diagram
Figure 1: Step-by-step recrystallization workflow for ethyl 3-bromoanthranilate.
Solvent Selection Matrix
Selecting the right solvent is the most critical variable. The ideal solvent dissolves the compound entirely at its boiling point but poorly at 0–4 °C, while either completely dissolving or completely rejecting impurities.
| Solvent System | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Suitability & Causality |
| Ethanol (100%) | 78 | High | Low | Excellent (Primary Choice). Provides a steep solubility curve. The polarity matches the ester well[2]. |
| Ethanol / Water | ~80-100 | High | Very Low | Good. Water acts as an anti-solvent. Useful if the product is too soluble in pure ethanol at 0 °C[2]. |
| Hexane / EtOAc (3:1) | ~68-77 | Moderate | Very Low | Alternative. Best for resolving "oiling out" issues by lowering the solubility threshold. |
| Toluene | 110 | High | Moderate | Poor. The cold solubility is often too high, leading to significant yield loss. |
Validated Experimental Protocol: Step-by-Step Methodology
This self-validating protocol ensures that each phase of the recrystallization can be visually or analytically confirmed before proceeding.
Step 1: Dissolution
-
Place the crude, dry ethyl 3-bromoanthranilate powder into an Erlenmeyer flask.
-
Add a minimal volume of boiling ethanol (approx. 3-5 mL per gram of crude).
-
Validation Check: The solid should dissolve completely. If a white, insoluble powder remains, it may be a highly polar inorganic salt or unreacted starting material.
Step 2: Decolorization (If required)
-
If the solution is dark brown or red, remove the flask from the heat source to cease boiling.
-
Add 1-2% (w/w) activated charcoal (Norit).
-
Causality: The highly porous surface area of the charcoal physically adsorbs high-molecular-weight, conjugated oxidation products of the aniline moiety.
-
Boil gently for 5 minutes.
Step 3: Hot Filtration
-
Pre-heat a stemless funnel and fluted filter paper (or a Celite pad in a fritted funnel) with hot ethanol to prevent premature crystallization.
-
Filter the boiling solution rapidly into a clean, heated receiving flask.
-
Validation Check: The filtrate should be clear and pale yellow to colorless.
Step 4: Crystallization
-
Allow the receiving flask to cool slowly to room temperature undisturbed.
-
Causality: Slow cooling allows the thermodynamically favored, pure ethyl 3-bromoanthranilate molecules to align into a rigid crystal lattice, excluding structurally dissimilar impurities.
Step 5: Isolation & Washing
-
Once room temperature is reached, place the flask in an ice-water bath (0–4 °C) for 15–30 minutes to maximize yield.
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold ethanol (or hexane) to displace the impurity-laden mother liquor.
Step 6: Drying & Verification
-
Dry the crystals under a high vacuum until a constant weight is achieved.
-
Validation Check: Determine the melting point. A sharp melting point range (< 2 °C) indicates high purity. A broad or depressed melting point dictates a second recrystallization is necessary[2].
Troubleshooting & FAQs
Q1: Why does my product "oil out" (form a separate liquid phase) instead of crystallizing? A1: "Oiling out" occurs when the crude mixture becomes saturated at a temperature above its depressed melting point.
-
Causality: High levels of impurities (like dibrominated byproducts) disrupt the crystal lattice, drastically lowering the melting point of the mixture. As the solvent cools, the compound separates as a supercooled liquid rather than a solid.
-
Solution: Reheat the mixture until the oil dissolves. Add a slightly larger volume of solvent, or add a seed crystal of pure ethyl 3-bromoanthranilate as the solution cools to provide a nucleation site. Alternatively, switch to a Hexane/Ethyl Acetate solvent system.
Q2: How do I remove unreacted 2-amino-3-bromobenzoic acid from the ester product? A2: While recrystallization can remove trace amounts, large quantities of the carboxylic acid starting material will co-crystallize.
-
Causality: The acid and ester share similar core structural motifs, allowing the acid to incorporate into the ester's crystal lattice.
-
Solution: Before recrystallization, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous sodium bicarbonate (
) solution. The unreacted acid will deprotonate and partition into the aqueous layer, leaving the pure ester in the organic layer[2].
Q3: My crystals are still slightly yellow after one recrystallization. Is this acceptable? A3: Pure ethyl 2-amino-3-bromobenzoate is typically described as a 3[3]. A pale yellow tint often indicates trace oxidation of the amino group but may not interfere with subsequent synthetic steps (such as cross-coupling or cyclization). If absolute purity is required for analytical characterization, perform a second recrystallization using activated charcoal.
References
1.[2] Benchchem. "2-Amino-3-bromobenzoic acid | 20776-51-6". Benchchem. 2 2.[1] Google Patents. "US10562891B2 - Quinazolinones as PARP14 inhibitors". Google Patents.1 3.[3] Sigma-Aldrich. "Ethyl 2-amino-3-bromobenzoate | 1342707-37-2". Sigma-Aldrich. 3
Sources
Technical Support Center: Troubleshooting Ethyl 2-Amino-3-Bromobenzoate Cross-Coupling
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) involving highly functionalized ortho-substituted aryl halides present unique mechanistic challenges.
Ethyl 2-amino-3-bromobenzoate is a particularly difficult substrate. The steric hindrance of the 3-bromo position, the nucleophilicity and chelating ability of the 2-amino group, and the base-sensitivity of the 1-ethyl ester create a perfect storm for competing side reactions. This guide provides field-proven insights, diagnostic tools, and self-validating protocols to help you achieve >85% conversion while suppressing off-cycle pathways.
Diagnostic Matrix: Quantitative Side Reaction Analysis
Before adjusting your reaction parameters, use LC-MS to diagnose the specific failure mode. The table below summarizes the quantitative data associated with the most common side reactions for this substrate.
| Side Reaction | Diagnostic Mass (LC-MS) | Typical Yield Loss | Primary Causality | Optimal Mitigation Strategy |
| Protodebromination | M - 79 (m/z 165.1) | 15% – 40% | β-hydride elimination from solvent/base | Anhydrous conditions, NHC or bulky XPhos ligands |
| Ester Hydrolysis | M - 28 (m/z 215.0) | 10% – 30% | Nucleophilic attack by aqueous base | Anhydrous CsF or K₂HPO₄, non-nucleophilic solvent |
| Catalyst Poisoning | Unreacted SM (m/z 243.0) | 20% – 60% | Amine coordination to Pd(II) forming stable chelate | Bidentate ligands (e.g., dppf), Boc-protection of amine |
| Homocoupling | 2M - 158 (m/z 328.1) | 5% – 15% | Oxygen ingress, slow transmetalation | Rigorous degassing, slow boronic acid addition |
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major peak corresponding to ethyl 2-aminobenzoate (M-Br+H). Why is massive protodebromination occurring? Causality & Mechanism: Protodebromination (dehalogenation) is the most pervasive side reaction for electron-rich, ortho-substituted aryl halides[1]. After oxidative addition of the Pd(0) catalyst into the C-Br bond, the resulting Pd(II) complex can undergo a ligand exchange with an alcohol solvent (e.g., ethanol) or an amine base[1]. This is followed by β-hydride elimination, transferring a hydride to the Pd center, and subsequent reductive elimination yields the dehalogenated arene[2]. The ortho-amino group exacerbates this by increasing the electron density of the aryl ring, slowing down the transmetalation step and allowing the side reaction to outcompete cross-coupling[3]. Actionable Solution: Eliminate all β-hydride donors. Switch from ethanol/water mixtures to anhydrous 1,4-dioxane or toluene. Upgrade your ligand to a highly sterically demanding, electron-rich phosphine (like XPhos) or use an N-Heterocyclic Carbene (NHC) ligand, which accelerates transmetalation and reductive elimination faster than the off-cycle hydride transfer[2].
Q2: I am observing significant ester hydrolysis (formation of 2-amino-3-bromobenzoic acid or the coupled acid). How do I protect the ethyl ester? Causality & Mechanism: Standard Suzuki-Miyaura conditions often employ strong aqueous bases (e.g., Na₂CO₃, NaOH)[4]. At elevated temperatures (80–100 °C), hydroxide or carbonate ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ethyl ester via nucleophilic acyl substitution. Actionable Solution: Transition to strictly anhydrous conditions using Cesium Fluoride (CsF). Fluoride is a strong hydrogen-bond acceptor and acts as an excellent base for activating the boronic acid (forming a reactive fluoroborate species), but it is a remarkably poor nucleophile toward carbonyls. This completely shuts down the hydrolysis pathway.
Q3: The reaction stalls at 20-30% conversion, and a black precipitate forms early. Is the catalyst poisoning? Causality & Mechanism: The free primary amine at the 2-position acts as a bidentate chelator in conjunction with the adjacent bromide or the post-oxidative addition Pd center. This forms off-cycle, thermodynamically stable Pd(II) species, depleting the active catalyst pool. Without active stabilization, the Pd(II) reduces to inactive Pd(0) nanoparticles (Pd black). Actionable Solution: Use a strongly coordinating bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The thermodynamic stability of the Pd(dppf) complex outcompetes the weak coordination of the substrate's ortho-amino group. Alternatively, pre-protect the amine with a bulky Boc group to sterically block coordination.
Visualizations
Caption: Catalytic cycle illustrating mechanistic divergence between cross-coupling and dehalogenation.
Caption: Troubleshooting logic tree for identifying and resolving common side reactions via LC-MS.
Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
This self-validating protocol is engineered to achieve >85% cross-coupling yield while suppressing protodebromination (<5%) and ester hydrolysis (<2%). It adapts standardized conditions for ortho-amino benzoate scaffolds[4] by utilizing strict anhydrous techniques and bidentate ligation.
Materials Required:
-
Ethyl 2-amino-3-bromobenzoate (1.0 equiv, 1.0 mmol, 244 mg)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)
-
Cesium Fluoride (CsF) (anhydrous, 3.0 equiv, 3.0 mmol, 456 mg)
-
1,4-Dioxane (anhydrous, rigorously degassed, 10 mL)
Step-by-Step Methodology:
-
Reaction Setup (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-amino-3-bromobenzoate, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and anhydrous CsF.
-
Causality Check: CsF is highly hygroscopic. Using strictly anhydrous CsF is critical; any absorbed water will act as a nucleophile at 80 °C and hydrolyze the ethyl ester.
-
-
Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe.
-
Causality Check: Dioxane completely lacks β-hydrogens, eliminating the solvent as a hydride source for the protodebromination side reaction.
-
-
Degassing: Subject the reaction mixture to three consecutive freeze-pump-thaw cycles.
-
Causality Check: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid and rapidly degrades the electron-rich phosphine ligands, leading to premature catalyst death.
-
-
Heating & Monitoring: Backfill the flask with Argon, seal it, and stir at 80 °C for 12 hours. Monitor the reaction via LC-MS.
-
Causality Check: 80 °C provides the exact thermal energy required to overcome the steric hindrance of the 3-position during transmetalation, without accelerating the thermal decomposition of the Pd(dppf) complex.
-
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic fluoride salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).
References
1.[1] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL: [Link] 2.[4] "Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters." Journal of Medicinal Chemistry, ACS Publications, 2022. URL: [Link] 3.[3] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, ACS Publications, 2016. URL: [Link] 4.[2] Navarro, O., et al. "Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes." PubMed, NIH, 2004. URL: [Link]
Sources
Technical Support Center: Optimizing Catalyst Load for Ethyl 3-Bromoanthranilate Cross-Coupling
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up cross-coupling reactions involving highly functionalized arenes. Ethyl 3-bromoanthranilate (ethyl 2-amino-3-bromobenzoate) is a highly valued intermediate in pharmaceutical synthesis, as the carbon-bromine bond is readily cleaved in the oxidative addition step, making it an excellent coupling partner[1].
However, cross-coupling at the 3-position is notoriously complicated by steric hindrance and potential catalyst poisoning from the adjacent free amine and ester groups. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you optimize your palladium catalyst loading.
Mechanistic Troubleshooting & FAQs
Q1: Why is optimizing catalyst loading more critical for ethyl 3-bromoanthranilate than for standard aryl bromides? Causality & Solution: The ortho-amino group on the anthranilate core can coordinate directly to the palladium center. If the catalyst loading is too high and the ligand is insufficiently bulky, this amine coordination outcompetes the catalytic cycle, creating stable, off-cycle Pd(II) complexes. This leads to rapid catalyst deactivation and aggregation into palladium black. Conversely, insufficient catalyst loading fails to overcome the activation energy barrier required for oxidative addition at the sterically hindered 3-position. Insufficient catalyst may lead to low or no conversion, while excessive catalyst can result in unwanted side reactions, increased costs, and difficulties in purification[2].
Q2: What is the recommended starting palladium loading, and how should I titrate it? Causality & Solution: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol%[3]. We recommend starting at 2.0 mol% Pd using a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or RuPhos). These ligands accelerate oxidative addition and physically shield the metal center from amine poisoning. Once you achieve >95% conversion, titrate the loading down in 0.5 mol% decrements. Where catalyst decomposition has not taken place to a significant extent, the catalyst loading can be lowered to optimize process mass intensity[4].
Q3: My reaction stalled at 50% conversion. Should I just add more catalyst? Causality & Solution: Counterintuitively, adding more palladium can sometimes decrease overall yield. High concentrations of active Pd(0) in the presence of slow transmetalation can promote homocoupling of the boronic acid partner or lead to hydrodehalogenation of your starting material. Instead of increasing the catalyst load, verify the integrity of your base (e.g., ensure K₃PO₄ is strictly anhydrous) and consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to stabilize the existing metal centers.
Q4: Can heterogeneous catalysts resolve loading issues? Causality & Solution: Yes, immobilizing palladium can prevent aggregation and allow for ultra-low effective loadings. For example, immobilizing palladium on metal-organic frameworks (e.g., MIL-101Cr-NH₂) has demonstrated excellent yields with catalyst loadings as low as 0.15 mol%[5]. The amino groups on the MOF framework stabilize the Pd nanoparticles, preventing leaching and allowing the catalyst to be recycled multiple times without losing activity.
Quantitative Data: Catalyst System Performance
The following table summarizes optimal catalyst loadings and common failure modes for ethyl 3-bromoanthranilate couplings based on empirical screening data.
| Catalyst System | Ligand | Optimal Load (mol%) | Key Advantage | Common Issue at High Load (>3 mol%) |
| Pd(OAc)₂ | PPh₃ | 2.5 – 5.0 | Cost-effective baseline | High dehalogenation, Pd black formation |
| Pd₂(dba)₃ | XPhos | 0.5 – 1.0 | High turnover frequency | Homocoupling of boronic acid partner |
| XPhos Pd G3 | None (Pre-complexed) | 0.1 – 0.5 | Rapid activation at RT | Cost-prohibitive at manufacturing scale |
| Pd@MIL-101Cr-NH₂ | Heterogeneous MOF | 0.15 – 3.0 | Highly recyclable | Potential mass transfer limitations |
Workflows and Mechanistic Pathways
To visualize the optimization process and the mechanistic pitfalls associated with this specific substrate, refer to the logical workflows below.
Workflow for titrating and optimizing palladium catalyst loading in cross-coupling reactions.
Catalytic cycle highlighting the risk of amine poisoning at high Pd loads without bulky ligands.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Achieve >95% conversion of ethyl 3-bromoanthranilate using a minimized catalyst load (0.5 mol% Pd) while preventing amine-induced catalyst poisoning.
Self-Validation Mechanism: This protocol incorporates 1,3,5-trimethoxybenzene as an inert internal standard. By calculating the mass balance via LC-MS or quantitative NMR (qNMR) — where [Product] +[Unreacted Starting Material] + [Dehalogenated Byproduct] = 100% — researchers can definitively prove whether a stalled reaction is due to catalyst deactivation (indicated by a low mass balance/polymerization) or simply slow kinetics (indicated by a high mass balance but low conversion).
Step 1: Preparation of the Reaction Mixture (Schlenk Line or Glovebox)
-
To an oven-dried 10 mL reaction vial, add ethyl 3-bromoanthranilate (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Add 1,3,5-trimethoxybenzene (0.1 equiv) as the internal standard.
-
Introduce a magnetic stir bar and seal the vial with a PTFE-lined septum.
Step 2: Catalyst Addition and Solvent Introduction
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ (0.25 mol%, delivering 0.5 mol% active Pd) and XPhos (1.0 mol%) in degassed 1,4-dioxane.
-
Causality Note: Preparing a stock solution ensures precise delivery of ultra-low catalyst loads, which is impossible to weigh accurately on a standard analytical balance.
-
-
Inject the required volume of the catalyst stock solution into the reaction vial, followed by degassed water (to achieve a Dioxane:Water ratio of 4:1, 0.2 M overall concentration).
Step 3: Initiation and Kinetic Monitoring
-
Heat the reaction mixture to 80°C under vigorous stirring (800 rpm).
-
At t = 1 hour and t = 4 hours, withdraw a 10 µL aliquot using a micro-syringe.
-
Dilute the aliquot in LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze.
-
Validation Check: Calculate the mass balance against the internal standard. If the mass balance drops below 90%, catalyst aggregation or off-cycle polymerization is occurring; titrate the ligand ratio up in your next optimization cycle.
Step 4: Quench and Workup
-
Once conversion exceeds 95%, cool the reaction to room temperature.
-
Quench with a saturated aqueous solution of NH₄Cl to break any remaining Pd-amine complexes.
-
Extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure prior to column chromatography.
References[1] Benchchem. "2-Amino-3-bromobenzoic acid | 20776-51-6". Benchchem. Available at: 2]">https://www.benchchem.com[2] Benchchem. "Optimization of Catalyst Loading for Reactions of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one". Benchchem. Available at: 3]">https://www.benchchem.com[3] Benchchem. "Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates". Benchchem. Available at: 4]">https://www.benchchem.com[4] Frontiers. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture". Frontiers in Catalysis. Available at: 5]">https://www.frontiersin.org[5] National Center for Biotechnology Information. "Sustainable Catalysis: Rational Pd Loading on MIL-101Cr-NH2 for More Efficient and Recyclable Suzuki–Miyaura Reactions". PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/
Sources
- 1. 2-Amino-3-bromobenzoic acid | 20776-51-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 5. Sustainable Catalysis: Rational Pd Loading on MIL-101Cr-NH2 for More Efficient and Recyclable Suzuki–Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates of ethyl 2-amino-3-bromobenzoate
Technical Support Center: Ethyl 2-amino-3-bromobenzoate
Executive Summary
Ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2) is a critical pharmacophore, particularly in the synthesis of quinazolines and heterocyclic kinase inhibitors.[1][2] Users frequently report "low conversion" in two distinct contexts:
-
Synthesis Failure: Inability to produce the target ester from precursors with high yield.[1][2]
-
Reactivity Failure: The molecule fails to react in downstream applications (e.g., nucleophilic attacks, cyclizations) due to steric and electronic deactivation.
This guide addresses both, with a primary focus on the synthesis bottleneck caused by the "Ortho Effect."
Part 1: Diagnostic Workflow (Route Selection)
Before troubleshooting reaction conditions, validate your synthetic route.[1][2][3] The most common cause of low conversion is attempting direct bromination of ethyl anthranilate, which is mechanistically flawed for this isomer.
Visual Guide: Synthesis Decision Tree
Caption: Figure 1. Route selection logic. Direct bromination favors the para-position (5-bromo), making Route B the necessary choice for the 3-bromo isomer.
Part 2: Troubleshooting Synthesis (Esterification)
The Problem: You are starting with 2-amino-3-bromobenzoic acid, but Fischer esterification (EtOH/H₂SO₄ reflux) yields <40% conversion.
The Cause: Steric Inhibition. The bromine atom at position 3 is bulky and located ortho to the carboxylic acid. This creates significant steric hindrance, blocking the approach of the ethanol nucleophile to the carbonyl carbon. Standard equilibrium-driven acid catalysis is insufficient.[1][2]
Protocol: Thionyl Chloride Mediated Esterification
To overcome the steric barrier, you must activate the carboxyl group into a highly reactive acid chloride intermediate.
Reagents:
-
Solvent: Anhydrous Ethanol (Excess, acts as solvent)
Step-by-Step Optimization:
-
Activation Phase (0°C → RT):
-
Suspend the acid in anhydrous ethanol.[2]
-
Critical Step: Add SOCl₂ dropwise at 0°C. The reaction is exothermic.[2]
-
Mechanism:[1][2][4][5][6][7][8] SOCl₂ reacts with the acid to form the acyl chloride in situ, which is essentially "trapped" by the solvent (ethanol) to form the ester.
-
Why this works: The acyl chloride is a much stronger electrophile than the protonated carboxylic acid, compensating for the steric hindrance of the bromine.
-
-
Reflux Phase (Heat):
-
Workup (The pH Trap):
-
Correction: The product is an aniline derivative.[2] In strong acid, the amine protonates (
), making the molecule water-soluble.[1] If you wash with acid and discard the aqueous layer, you discard your product. -
Procedure: Evaporate excess EtOH/SOCl₂.[1][2] Neutralize the residue with saturated
(aq) until pH ~8.[1] Extract into EtOAc.[1][2][5][9][10][11][12]
Troubleshooting Table: Esterification
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete activation (Sterics) | Switch from |
| Product in Aqueous Waste | Protonation of amine during workup | Ensure aqueous phase is pH > 7.5 before extraction.[1][2] |
| Dark/Tar Formation | Oxidation of amine | Perform reaction under |
| Starting Material Remains | Water contamination | Use anhydrous ethanol.[1][2] |
Part 3: Troubleshooting Downstream Reactivity
The Problem: You have the ester, but it reacts sluggishly in nucleophilic substitutions or cyclizations (e.g., reacting with formamide to make quinazolines).
The Cause: Electronic & Steric Deactivation. [1]
-
Electronic: The
atom is electron-withdrawing (Inductive effect, ).[1][2] It pulls electron density away from the benzene ring and the adjacent amine, reducing the nucleophilicity of the group. -
Steric: The
atom physically blocks reagents from approaching the amine or the ester carbonyl.
Visual Guide: Reactivity & Deactivation Map
Caption: Figure 2.[1][2] Mechanistic impact of the 3-Bromo substituent on adjacent functional groups.
Solutions for Downstream Applications:
-
Cyclization to Quinazolinones:
-
Buchwald-Hartwig Couplings:
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use NBS to brominate ethyl anthranilate directly? A: No. NBS (N-bromosuccinimide) typically brominates the position para to the amino group (position 5) due to resonance stabilization of the intermediate. You will obtain ethyl 2-amino-5-bromobenzoate, not the 3-bromo isomer.[1][2] The 3-position is sterically crowded and electronically less favorable [2].[1][2]
Q2: My product is an oil that won't crystallize. Is it impure?
A: Ethyl 2-amino-3-bromobenzoate is often reported as an oil or a low-melting solid (
Q3: Why does the reaction turn purple/brown? A: Anilines are prone to oxidation.[1][2] Trace oxidation products are highly colored (iminoquinones).[1][2] This usually does not represent a massive yield loss, but if the color is intense, ensure you are sparging your solvents with Nitrogen/Argon before reflux.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1][2]
-
Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] (See section on Electrophilic Aromatic Substitution/Orientation). [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 2-amino-3-bromobenzoate | 1342707-37-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Solvent selection for optimal ethyl 2-amino-3-bromobenzoate reactivity
Technical Support Center: Solvent Systems for Ethyl 2-amino-3-bromobenzoate
Ticket ID: #SOLV-E2A3B-OPT Subject: Solvent Selection & Reactivity Optimization Guide Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2) is a densely functionalized scaffold.[1] Its reactivity is defined by the "ortho-effect"—the steric and electronic interplay between the 2-amino and 3-bromo groups.[1] This guide addresses the three most common technical hurdles reported by researchers:
-
Solubility issues due to lipophilicity and crystal lattice energy.[1]
-
Catalyst deactivation during Palladium-catalyzed cross-couplings (Suzuki/Buchwald).
-
Unwanted transesterification during heterocyclic cyclization attempts.
Part 1: Solubility & Stability Profile
User Query: "My starting material crashes out upon cooling, or degrades during workup. What solvents are compatible?"
Technical Insight:
This substrate exhibits high lipophilicity.[1] While soluble in standard polar aprotic solvents, it poses challenges in protic solvents due to the labile ethyl ester. The intramolecular Hydrogen bond between the amine (
Solvent Compatibility Matrix
| Solvent Class | Recommended Solvents | Status | Technical Notes |
| Green/Modern | 2-MeTHF | ✅ Preferred | Superior to THF.[1][2] Higher boiling point ( |
| Aromatic | Toluene | ✅ Excellent | Ideal for Suzuki/Buchwald couplings.[1] Low water miscibility aids workup.[1] |
| Polar Aprotic | DMF / DMAc | ⚠️ Use with Caution | Excellent solubility but difficult to remove.[1] High boiling points ( |
| Alcohols | Ethanol (EtOH) | ⚠️ Conditional | Safe only if refluxing.[1] Risk: Transesterification if Methanol is used (converts Ethyl |
| Ethers | 1,4-Dioxane | ❌ Avoid | Phased out in modern workflows due to toxicity and peroxide formation.[1] Replace with 2-MeTHF or CPME. |
Part 2: Troubleshooting Cross-Coupling Reactions
User Query: "I am seeing low conversion (<40%) in Suzuki coupling at the 3-bromo position. Is the solvent to blame?"
Root Cause Analysis: The 3-bromo position is sterically crowded by the adjacent 2-amino and ester groups.[1] Non-polar solvents often fail to solubilize the inorganic base (Carbonates/Phosphates) necessary for the transmetallation step in the catalytic cycle. Conversely, overly polar solvents can coordinate to the Palladium, inhibiting the oxidative addition.
The Solution: Biphasic Solvent Systems For optimal reactivity, you must balance lipophilicity (for the substrate) and polarity (for the base).
Optimization Workflow (Suzuki-Miyaura)
-
High-Performance System: 2-MeTHF : Water (10:1).[1]
-
Why? 2-MeTHF coordinates weakly to Pd species, potentially stabilizing the active catalyst better than Toluene while maintaining high substrate solubility [2].
-
Visual Troubleshooting Guide:
Figure 1: Decision tree for solvent selection based on reaction intent. Note the specific warning against Methanol to preserve the ethyl ester.
Part 3: Heterocycle Synthesis (Quinazolines)
User Query: "I'm trying to make a quinazolinone using formamidine acetate, but I'm getting a mixture of products."
Technical Insight: When synthesizing quinazolines, the reaction requires the nucleophilic attack of the amine on an electrophile (e.g., orthoester or aldehyde), followed by ring closure onto the ester.
-
The Trap: Using Methanol (MeOH) . In the presence of basic amines or Lewis acids, the ethyl ester will rapidly transesterify to a methyl ester. This changes the molecular weight (M-14) and can confuse LCMS analysis or alter solubility [3].[1]
-
The Fix: Always match the solvent alcohol to the ester group. For ethyl 2-amino-3-bromobenzoate, use Ethanol .[1]
Protocol: One-Pot Cyclization to 8-Bromoquinazolin-4(3H)-one
-
Reagents: Substrate (1.0 eq), Triethyl Orthoformate (3.0 eq), Ammonium Acetate (4.0 eq).
-
Solvent: Anhydrous Ethanol (0.5 M concentration).
-
Why? Matches the leaving group of the ester.
-
-
Conditions: Reflux (
) for 4–6 hours.[1] -
Workup: Cool to
. The product often precipitates directly.-
Troubleshooting: If no precipitate forms, switch solvent to 2-Methoxyethanol (boiling point
) to drive the kinetics, but ensure strict anhydrous conditions.
-
Part 4: Standardized Solvent Screening Protocol
If the standard conditions fail, execute this screening workflow before scaling up.
Objective: Identify the solvent that maximizes conversion while minimizing debromination (a common side reaction).
-
Preparation: Prepare 4 vials, each with 50 mg of substrate.
-
Variable Set:
-
Stress Test: Add catalyst (e.g., Pd(dppf)Cl2) and Base.[5] Heat to
for 1 hour. -
Analysis: Take an aliquot for LCMS.
-
Check 1: Is the starting material dissolved? (If No
Discard Toluene). -
Check 2: Is the Bromine intact? (If des-bromo product observed
Lower Temp or change Ligand). -
Check 3: Is the Ester intact? (If Methyl ester observed
Check solvent purity for MeOH).
-
References
-
Gallicchio, E., et al. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling. National Science Foundation.[1] Available at: [Link]
-
Watson, A. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.[6] Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, J., & Sha, Y. (2008).[7] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (PMC).[1] Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Selective Synthesis of Ethyl 3-Bromoanthranilate
Executive Summary
You are likely encountering hydrodehalogenation (debromination) during the reduction of Ethyl 3-bromo-2-nitrobenzoate to Ethyl 3-bromoanthranilate . This is a classic chemoselectivity issue where the catalyst (typically Palladium) inserts into the aryl-bromide bond (C-Br) almost as readily as it reduces the nitro group.
This guide provides three validated protocols to suppress this side reaction, ranked by scalability and selectivity.
Part 1: Diagnostic & Triage
"How do I confirm debromination is my problem?"
Before altering your synthesis, confirm the impurity profile. Debromination is often mistaken for incomplete reaction because the polarities of the product and byproduct are similar.
LC-MS Signature
-
Target Product (Ethyl 3-bromoanthranilate): Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2).
-
MW: ~244.09 g/mol
-
Signals: m/z 244 / 246
-
-
Debrominated Byproduct (Ethyl anthranilate):
-
MW: ~165.19 g/mol
-
Signal: m/z 166
(Loss of 79/81 mass units). -
Key Indicator: Absence of the M+2 isotope peak.
-
Part 2: The Mechanism of Failure
Standard catalytic hydrogenation (Pd/C + H
Visualizing the Competing Pathways
The following diagram illustrates the divergence between the desired nitro-reduction and the unwanted hydrodehalogenation.
Caption: Figure 1. Competing reaction pathways. Standard Pd/C catalysts facilitate the red/dashed pathways, leading to yield loss.
Part 3: Troubleshooting Protocols
Protocol A: The "Chemical" Solution (Recommended for High Purity)
Method: Iron Powder / Acetic Acid (Béchamp Reduction) Why: Iron is a single-electron transfer (SET) reductant. It is thermodynamically incapable of breaking the Aryl-Br bond under these conditions. This is the most robust method for preserving halogens.
Step-by-Step:
-
Dissolution: Dissolve Ethyl 3-bromo-2-nitrobenzoate (1.0 equiv) in a mixture of Ethanol/Water/Glacial Acetic Acid (ratio 4:1:1). The water is critical for electron transfer.
-
Activation: Add Iron Powder (3.0 - 5.0 equiv). Tip: Use reduced iron powder (<325 mesh) for better surface area.
-
Reaction: Heat to 60–70°C with vigorous stirring.
-
Monitoring: Check TLC/LCMS after 2 hours.
-
-
Workup (Critical):
-
Result: >98% Selectivity for the brominated amine.
Protocol B: The "Catalytic" Solution (If Hydrogenation is Mandatory)
Method: Sulfided Platinum on Carbon (Pt(S)/C) Why: Platinum is generally less active toward C-Halogen bonds than Palladium. "Sulfiding" the catalyst poisons the highly active sites responsible for oxidative addition into the C-Br bond while leaving the sites for Nitro reduction active.
Step-by-Step:
-
Catalyst Selection: Use 5% Pt(S)/C (commercially available as "Sulfided Platinum"). Do not use standard Pt/C or Pd/C.
-
Conditions: 5–10 bar H
pressure at Ambient Temperature.-
Warning: Do not heat above 40°C. Higher temperatures overcome the sulfur poisoning and restart debromination.
-
-
Additive (Optional): If trace debromination persists, add 0.1 equiv of Morpholine or Diphenylsulfide to further inhibit the catalyst.
Protocol C: The "Small Scale" Solution
Method: Stannous Chloride (SnCl
Step-by-Step:
-
Add SnCl
[1]·2H O (5.0 equiv).[1] -
Heat to reflux (70°C) for 2–4 hours.
-
Workup: Cool and pour into ice water. Neutralize with 1N NaOH to pH 8.[3] Note: This will form a thick white emulsion. Add Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate the tin and break the emulsion.
Part 4: Comparative Data & Decision Matrix
Table 1: Method Comparison for Ethyl 3-bromoanthranilate Synthesis
| Feature | Pd/C (Standard) | Fe/AcOH (Protocol A) | Pt(S)/C (Protocol B) | SnCl2 (Protocol C) |
| Selectivity (Br retention) | Poor (<60%) | Excellent (>99%) | Very Good (>95%) | Excellent (>99%) |
| Reaction Rate | Fast | Moderate | Moderate | Slow |
| Scalability | High | High | High | Low (Waste issues) |
| Workup Difficulty | Easy (Filter) | Moderate (Iron sludge) | Easy (Filter) | Difficult (Emulsions) |
| Cost | Moderate | Low | High (Pt metal) | Moderate |
Decision Workflow
Use the following logic to select your method based on lab constraints.
Caption: Figure 2. Decision matrix for selecting the optimal reduction methodology.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Pd/C if I add an inhibitor?
A: Yes, but it is risky. Adding Diphenylsulfide or V
Q: My Fe/AcOH reaction stalled at 80% conversion. What happened? A: This is usually due to the iron surface becoming passivated (coated in oxide).
-
Fix: Add 1-2 drops of concentrated HCl to "etch" the iron surface and restart the radical mechanism. Ensure vigorous mechanical stirring, as iron powder is heavy and settles.
Q: I see a small impurity at M-16 (Loss of Oxygen). What is it? A: That is the Nitroso or Hydroxylamine intermediate. It means the reduction is incomplete.
-
Fix: Increase temperature by 10°C or add more reductant (Fe or H
pressure). Do not quench yet.
Q: Why not brominate Ethyl Anthranilate directly? A: Direct bromination of ethyl anthranilate is difficult to control. The amino group is a strong ortho/para director. You will get a mixture of 5-bromo (major product, para-position), 3-bromo (minor), and 3,5-dibromo products. Separating these regioisomers is far more difficult than the selective reduction of the nitro precursor.
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link
- Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique.
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. jsynthchem.com [jsynthchem.com]
- 9. reddit.com [reddit.com]
Thermal stability issues of ethyl 2-amino-3-bromobenzoate during reflux
A Guide to Navigating Thermal Stability Challenges During Reflux
Welcome to the technical support guide for ethyl 2-amino-3-bromobenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. While an invaluable reagent, particularly for the synthesis of heterocyclic scaffolds like quinazolinones, its behavior under thermal stress—specifically reflux conditions—can present challenges.[1][2] This guide provides in-depth, experience-based answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Foundational Knowledge & Primary Concerns
This section addresses the fundamental stability questions regarding ethyl 2-amino-3-bromobenzoate.
Q1: What are the primary thermal degradation pathways for ethyl 2-amino-3-bromobenzoate that I should be aware of during reflux?
As a Senior Application Scientist, my experience shows that problems with this molecule under reflux typically stem from three key vulnerabilities in its structure. While specific thermal analysis data like TGA/DSC for this exact ester is not widely published, we can infer its behavior from extensive studies on related aminobenzoic acids and aromatic amines.[3][4]
-
Thermal Decarboxylation: The most significant concern is the loss of the carboethoxy group as CO₂ and ethene, leading to the formation of 2-bromoaniline. The parent compound, anthranilic acid, is well-known to decarboxylate when heated.[5] While esterification increases stability, this pathway is not eliminated and can be a major source of yield loss, especially during prolonged heating at high temperatures (e.g., in solvents like DMF or xylene).[6][7]
-
Oxidation: The 2-amino group makes the aromatic ring electron-rich and highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process is often autocatalytic and leads to the formation of highly colored, polymeric impurities, which is why reaction mixtures frequently turn dark brown or black upon heating.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis back to 2-amino-3-bromobenzoic acid. This is particularly problematic if there is residual water in the solvent or if the reaction involves acidic or basic reagents that can catalyze the process.
Below is a diagram illustrating these potential degradation routes.
Caption: Workflow for troubleshooting low yields caused by decarboxylation.
Preventative Measures:
-
Solvent Choice: Whenever possible, choose a solvent with the lowest boiling point that still permits an acceptable reaction rate. See the solvent selection table in Section 3.
-
Time Management: Avoid unnecessarily long reflux times. An overnight reflux might be convenient, but if the reaction is complete in 3 hours, the extra 15 hours are just an opportunity for decomposition.
Issue 2: The Reaction Mixture Turns Dark Brown or Black
Q: My initially colorless or pale-yellow solution turns dark brown during reflux. Is this affecting my product?
A dark color change is almost always indicative of oxidation of the aniline functional group. While this may not always consume your primary product directly, the resulting polymeric impurities can make purification extremely difficult and may trap some of the desired material, lowering the isolated yield.
Troubleshooting Action Plan: Preventing Oxidation
| Step | Action | Causality & Rationale |
| 1 | Switch to an Inert Atmosphere | Purge the reaction flask with an inert gas (Nitrogen or Argon) for 5-10 minutes before heating and maintain a positive pressure throughout the reaction. This displaces the atmospheric oxygen required for oxidation. |
| 2 | Use Degassed Solvents | Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles. |
| 3 | Ensure Glassware is Scrupulously Clean | Trace metal residues on the surface of glassware can act as catalysts for oxidation. Use a strong cleaning agent (e.g., aqua regia, followed by thorough rinsing) if you suspect contamination. |
Issue 3: My Final Product is Contaminated with 2-Amino-3-bromobenzoic Acid
Q: My post-workup analysis (NMR, LC-MS) shows the presence of the starting acid, not the ester. Why did my ester hydrolyze?
The presence of the carboxylic acid is a clear sign of ester hydrolysis. This reaction is catalyzed by either acid or base and requires water.
Troubleshooting Action Plan: Ensuring Anhydrous Conditions
-
Dry Your Solvents: Use freshly distilled or commercially available anhydrous solvents. Passing a solvent through an activated alumina column is an excellent way to ensure it is dry.
-
Dry Your Reagents: Ensure all solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use. Liquid reagents should be handled with care to prevent moisture ingress.
-
Proper Glassware Preparation: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Scrutinize Reagents: Be aware that some reagents can introduce water or act as catalysts. For example, using HCl in dioxane for a deprotection can be problematic if the starting reagent or solvent is not perfectly dry, as this introduces both an acid catalyst and potentially water.
Section 3: Proactive Best Practices & FAQs
Q: How do I choose the best solvent for my reaction to balance reactivity and stability?
This is a critical decision. The ideal solvent facilitates the desired reaction at a reasonable rate while minimizing degradation of your starting material. The key is often to find the lowest possible temperature at which the reaction proceeds efficiently.
Data Presentation: Solvent Selection Guide for Reflux Reactions
| Solvent | Boiling Point (°C) | Characteristics & Use Cases | Thermal Stability Risk |
| Tetrahydrofuran (THF) | 66 | Polar aprotic. Good general-purpose solvent. | Low |
| Ethanol | 78 | Polar protic. Can participate in transesterification. | Low |
| Acetonitrile | 82 | Polar aprotic. Good for many coupling reactions. | Low-Medium |
| Toluene | 111 | Non-polar. Can remove water azeotropically. | Medium |
| 1,4-Dioxane | 101 | Polar aprotic. Caution: Must be free of explosive peroxides. | Medium |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic. High boiling point, excellent solvent. | High |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar aprotic. Very high boiling point. | Very High |
Q: What is the best way to monitor my reaction in real-time to avoid unnecessary heating?
Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To determine the point of reaction completion to avoid prolonged heating that leads to decomposition.
Methodology:
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting:
-
Lane 1 (Starting Material - SM): A dilute solution of ethyl 2-amino-3-bromobenzoate in a suitable solvent (e.g., ethyl acetate).
-
Lane 2 (Co-spot - Co): Spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - RM): A sample taken directly from the reaction mixture via a glass capillary.
-
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane - this will need to be optimized).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the starting material in the "RM" lane has completely disappeared. The "Co" lane helps to definitively identify the starting material spot in the reaction mixture.
-
Frequency: Sample the reaction every 30-60 minutes. Once the reaction appears complete by TLC, consider stopping the heat and confirming with a more sensitive technique like LC-MS if necessary.
References
-
Rotich, A., et al. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64, 681–688. [Link]
-
ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. [Link]
-
de Oliveira, L. C. S., et al. (2015). The characterization, thermal stability and thermal decomposition of some lighter trivalent lanthanide p-aminobenzoates. Thermochimica Acta, 616, 55-62. [Link]
-
ResearchGate. THE DECARBOXYLATION OF ANTHRANILIC ACID. [Link]
- Google Patents. Process for preparing anthranilic acids. (1997). WO1997028118A1.
-
National Center for Biotechnology Information. Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). [Link]
-
ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). [Link]
-
National Center for Biotechnology Information. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). [Link]
-
Beilstein-Institut. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017). [Link]
-
Royal Society of Chemistry. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. (2016). [Link]
-
Organic Chemistry Portal. Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. [Link]
-
International Journal of Pharmaceutical Sciences. A comprehensive review on anthranilic acid derivatives based on their medicinal perspectives. (2024). [Link]
-
ACS Publications. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025). [Link]
-
National Center for Biotechnology Information. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). [Link]
-
ResearchGate. The Chemistry of Anthranilic Acid | Request PDF. [Link]
-
ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of 2,3-fused quinazolinones. (2022). [Link]
-
Organic Chemistry Portal. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. [Link]
-
ResearchGate. Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (2026). [Link]
-
ResearchGate. Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. (2005). [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-bromobenzoate. (2025). [Link]
-
National Center for Biotechnology Information. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2013). [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). [Link]
-
National Center for Biotechnology Information. Thermal degradation of 18 amino acids during pyrolytic processes. (2024). [Link]
-
ResearchGate. (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. (2024). [Link]
-
ResearchGate. Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance. (2018). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 7. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up & Troubleshooting Guide for Ethyl 2-Amino-3-Bromobenzoate Production
Welcome to the Technical Support Center. Ethyl 2-amino-3-bromobenzoate is a critical building block in the synthesis of complex heterocyclic compounds, including quinazolinones acting as PARP14 inhibitors for oncology and immunology applications[1]. Scaling up its production from the laboratory bench to the pilot plant involves overcoming significant thermodynamic, kinetic, and regioselective hurdles.
This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies designed for researchers and drug development professionals to ensure high yield, purity, and safety during scale-up.
Upstream Challenge: Regioselectivity in Bromination
Before esterification can occur, the precursor (2-amino-3-bromobenzoic acid) must be synthesized via the electrophilic bromination of anthranilic acid[2]. The amino group is a strong activating, ortho/para-directing group. Because the para position (5-position) is sterically less hindered than the ortho position (3-position), direct bromination often yields an unfavorable mixture of 5-bromo and 3,5-dibromo isomers[2][3].
Regioselectivity challenges during the electrophilic bromination of anthranilic acid.
Downstream Scale-Up: Esterification Workflows
Once the 3-bromo precursor is isolated, it must be converted to the ethyl ester. We present two self-validating protocols: the equilibrium-driven Fischer-Speier method and the irreversible Acyl Chloride method.
Synthesis pathways for ethyl 2-amino-3-bromobenzoate: equilibrium vs. irreversible methods.
Protocol A: Fischer-Speier Esterification (H₂SO₄ Catalysis)
Expertise & Causality: This method utilizes ethanol as both the solvent and reactant, with sulfuric acid acting as a catalyst and desiccant[2]. At scale, the water byproduct shifts the equilibrium backward. Using exactly 1.0–1.5 equivalents of H₂SO₄ is critical; lower amounts fail to sequester water, while excess heavily protonates the amino group, precipitating an unreactive sulfate salt. Self-Validating System: Monitor the reaction via HPLC. If the conversion plateaus at ~60-70%, water accumulation is the limiting factor, validating the need for azeotropic distillation.
Step-by-Step Methodology:
-
Charge a dry reactor with 2-amino-3-bromobenzoic acid (1.0 eq) and absolute ethanol (10 volumes).
-
Cool the suspension to 0–5 °C under a nitrogen atmosphere.
-
Slowly add concentrated H₂SO₄ (1.2 eq) dropwise to control the exotherm.
-
Heat the mixture to reflux (78 °C) for 6–12 hours[2].
-
Distill off 70% of the ethanol to drive the equilibrium forward.
-
Quench the cooled residue into an ice-cold saturated NaHCO₃ solution to neutralize the acid and precipitate the product.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Acyl Chloride-Mediated Esterification (SOCl₂)
Expertise & Causality: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride in situ. This reaction is irreversible and immune to the water-equilibrium limitations of Protocol A, making it vastly superior for pilot-scale batches. Self-Validating System: The cessation of SO₂ and HCl gas evolution serves as a reliable physical indicator that acyl chloride formation is complete.
Step-by-Step Methodology:
-
Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in absolute ethanol (8 volumes) at 0 °C.
-
Add SOCl₂ (2.5 eq) dropwise over 2 hours. (Caution: Vigorous gas evolution requires robust scrubbing).
-
Slowly warm the reactor to reflux (78 °C) for 24 hours.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂ and ethanol.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify via crystallization or silica gel chromatography.
Quantitative Process Comparison
The following table summarizes the expected parameters when scaling up to a 10 kg pilot batch.
| Parameter | Protocol A: Fischer-Speier (H₂SO₄) | Protocol B: Acyl Chloride (SOCl₂) |
| Reagents | Ethanol, H₂SO₄ (1.2 eq) | Ethanol, SOCl₂ (2.5 eq) |
| Reaction Temperature | 78 °C (Reflux) | 0 °C to 78 °C (Reflux) |
| Reaction Time | 6–12 hours | 24 hours |
| Equilibrium Limitation | Yes (Water byproduct) | No (Irreversible gas evolution) |
| Typical Yield (10 kg scale) | 75–80% | 85–92% |
| Primary Impurity | Unreacted starting material | Trace ethyl 2-aminobenzoate |
Troubleshooting & FAQs
Q1: Why am I seeing a high percentage of the 5-bromo or 3,5-dibromo isomer during the upstream synthesis of the precursor? A1: The -NH₂ group is a powerful ortho/para director. Because the para position (5-position) is sterically less hindered than the ortho position (3-position), it is electronically favored during electrophilic attack[3]. To mitigate this, strictly control the temperature (-10 to 0 °C) and use exact stoichiometry of N-bromosuccinimide (NBS) in DMF[2]. Alternatively, source pre-brominated starting materials like 7-bromoindigo and perform an oxidative cleavage to bypass direct bromination entirely.
Q2: During the Fischer-Speier esterification, the reaction stalls at 70% conversion despite prolonged reflux. How do I push it to completion? A2: Esterification is an equilibrium process. At scale, the water generated cannot easily escape the reflux condenser. Solution: Implement a Dean-Stark apparatus with a co-solvent (e.g., toluene) to azeotropically remove water, or distill off the wet ethanol mid-reaction and replace it with fresh absolute ethanol.
Q3: The starting material (2-amino-3-bromobenzoic acid) does not fully dissolve in ethanol at the beginning of the reaction. Should I add more solvent? A3: No. The starting material has zwitterionic character, resulting in limited solubility in cold ethanol. Over-diluting the reaction will drastically reduce the kinetic rate of esterification. The suspension will naturally clear as the acid catalyst protonates the amine, or as the more lipophilic ethyl ester product is formed.
Q4: The final product turns dark brown during distillation or concentration. What is causing this degradation? A4: The free aromatic amine is highly susceptible to oxidation at elevated temperatures, especially in the presence of trace metals or oxygen. Solution: Perform all concentrations under reduced pressure at temperatures strictly below 45 °C, and ensure the system is continuously blanketed with inert nitrogen gas.
Q5: How do I safely handle the exothermic addition of SOCl₂ at a 50 L scale? A5: SOCl₂ reacts violently with trace moisture and the carboxylic acid, releasing massive volumes of SO₂ and HCl gas. Solution: Perform a highly controlled dropwise addition at 0–5 °C. Do not apply external heat until the initial gas evolution subsides. Ensure the reactor is vented to a high-capacity NaOH scrubber to neutralize the acidic off-gassing.
References
- Title: 2-Amino-3-bromobenzoic acid | 20776-51-6 Source: Benchchem URL
- Title: US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL
- Source: PMC (NIH)
Sources
Validation & Comparative
Comprehensive FT-IR Spectral Interpretation Guide: Ethyl 3-Bromoanthranilate vs. Structural Alternatives
Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
The structural elucidation of substituted anthranilates is a critical quality control step in the development of pharmaceuticals, agrochemicals, and advanced functional materials. Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, non-destructive insights into the functional group integrity of these compounds.
This guide provides an in-depth spectral interpretation of ethyl 3-bromoanthranilate , objectively comparing its vibrational characteristics against two primary structural alternatives: ethyl anthranilate (unbrominated ester) and 3-bromoanthranilic acid (brominated carboxylic acid). By detailing the causality behind specific spectral shifts—such as intramolecular hydrogen bonding and halogen inductive effects—this guide equips researchers with the authoritative grounding necessary for precise molecular characterization.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure high-fidelity data acquisition, the following Attenuated Total Reflectance (ATR) FT-IR protocol must be strictly adhered to. This methodology incorporates built-in self-validation steps to eliminate artifacts and ensure spectral trustworthiness.
Step-by-Step Methodology
-
System Initialization & Purge: Power on the FT-IR spectrometer and allow the source and detector (e.g., DTGS or liquid N₂-cooled MCT) to stabilize for at least 30 minutes. Ensure the optical bench is actively purged with dry nitrogen to minimize atmospheric interference.
-
Background Validation (Self-Validation Step 1): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal.
-
Validation Check: Inspect the background for residual peaks. The regions around 2350 cm⁻¹ (CO₂) and 3900–3500 cm⁻¹ (H₂O) must show stable, minimal absorbance. If peaks are present, clean the crystal and re-run the background.
-
-
Sample Application: Apply 1–2 mg of the synthesized ethyl 3-bromoanthranilate (or comparative alternative) directly onto the center of the ATR crystal. For solid crystalline samples, engage the pressure anvil to ensure intimate optical contact with the crystal surface.
-
Data Acquisition: Record the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Spectral Processing: Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth of the evanescent wave. Perform baseline correction and peak picking.
-
Cleaning & Carryover Check (Self-Validation Step 2): Clean the crystal with a lint-free wipe and spectroscopic-grade isopropanol. Run a subsequent background scan to verify zero sample carryover before analyzing the next alternative.
Step-by-step workflow for ATR-FTIR spectral acquisition and processing.
Mechanistic Interpretation of Spectral Shifts
Understanding an FT-IR spectrum requires moving beyond empirical matching to understanding the physical causality governing bond vibrations. The spectrum of ethyl 3-bromoanthranilate is defined by three major structural features:
A. The Intramolecular Hydrogen Bond (C=O Shift Causality)
In a typical aliphatic ester, the C=O stretching frequency appears around 1735–1750 cm⁻¹. However, in ethyl 3-bromoanthranilate, this band is significantly red-shifted to approximately 1685 cm⁻¹ . This is caused by a strong intramolecular hydrogen bond between the ortho-amino group (-NH₂) and the ester carbonyl oxygen. This interaction pulls electron density away from the C=O double bond, weakening its force constant and lowering its vibrational frequency[1].
B. The Amino (N-H) Stretches
Primary aromatic amines typically exhibit two distinct, sharp bands corresponding to asymmetric and symmetric stretching. Due to the aforementioned intramolecular H-bonding, these bands in ethyl 3-bromoanthranilate are slightly broadened and shifted to lower wavenumbers (~3480 and 3360 cm⁻¹ ) compared to non-H-bonded anilines [2].
C. The Bromine Inductive Effect (-I Effect)
The substitution of a heavy bromine atom at the 3-position introduces a highly distinct C-Br stretching vibration in the far fingerprint region (~570 cm⁻¹ ). Furthermore, the electron-withdrawing inductive (-I) effect of the halogen subtly decreases the electron density on the adjacent amino group and the aromatic ring, causing minor but measurable shifts in the N-H and aromatic C=C stretching frequencies compared to unbrominated analogs [3].
Logical relationship of structural features to FT-IR vibrational shifts.
Objective Comparison: Product vs. Alternatives
To validate the identity and purity of ethyl 3-bromoanthranilate, it must be benchmarked against compounds that share partial structural homology. The table below summarizes the quantitative FT-IR data, highlighting the diagnostic bands used to differentiate these molecules.
| Functional Group / Vibration | Ethyl 3-bromoanthranilate (Target) | Ethyl anthranilate (Alternative 1) | 3-Bromoanthranilic acid (Alternative 2) | Diagnostic Significance |
| N-H Stretch (1° Amine) | ~3480, 3360 cm⁻¹ | ~3485, 3365 cm⁻¹ | ~3450, 3340 cm⁻¹ | Confirms presence of the primary amine. Shifts indicate H-bond strength variations. |
| O-H Stretch (Carboxylic) | Absent | Absent | ~3200–2500 cm⁻¹ (Broad) | Differentiates esters from free carboxylic acids. |
| C=O Stretch | ~1685 cm⁻¹ (Ester) | ~1688 cm⁻¹ (Ester) | ~1670 cm⁻¹ (Acid) | Acid C=O is lower due to strong intermolecular dimer formation[3]. |
| C-O-C / C-O Stretch | ~1240, 1100 cm⁻¹ | ~1245, 1105 cm⁻¹ | ~1220 cm⁻¹ | Confirms the ethyl ester linkage (C-O-C asymmetric/symmetric). |
| C-Br Stretch | ~570 cm⁻¹ | Absent | ~570 cm⁻¹ | Definitive proof of halogenation at the aromatic ring. |
Comparative Analysis Summary
-
Target vs. Alternative 1 (Ethyl anthranilate): The primary differentiator is the sharp C-Br stretching band at ~570 cm⁻¹. If assessing a bromination reaction of ethyl anthranilate, the emergence of this peak, alongside subtle shifts in the fingerprint region, confirms successful halogenation [1].
-
Target vs. Alternative 2 (3-Bromoanthranilic acid): The primary differentiator is the absence of the broad, massive O-H stretching band (3200–2500 cm⁻¹) in the esterified target. Additionally, the C=O stretch in the acid is lower (~1670 cm⁻¹) due to carboxylic acid dimerization, whereas the ester C=O remains slightly higher (~1685 cm⁻¹) [2].
Conclusion & Best Practices
When interpreting the FT-IR spectrum of ethyl 3-bromoanthranilate, analysts must look beyond isolated peaks and evaluate the molecule as an interconnected electronic system. The diagnostic power lies in observing the C-Br stretch (~570 cm⁻¹) to confirm halogenation, the ester C-O-C stretches (~1240, 1100 cm⁻¹) to confirm esterification, and the red-shifted C=O stretch (~1685 cm⁻¹) to confirm the ortho-relationship and resulting intramolecular hydrogen bonding.
By utilizing the self-validating ATR-FTIR protocol outlined above, researchers can confidently differentiate this compound from its unbrominated or acidic precursors, ensuring rigorous quality control in downstream synthetic applications.
References
-
National Institute of Standards and Technology (NIST). "Benzoic acid, 2-amino-, ethyl ester (Ethyl anthranilate) - IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Tiwari, D., et al. "Synthesis and pharmacological screening of n-substituted anthranilic acid derivatives." International Journal of Drug Development & Research, 2011. Available at:[Link]
-
Al-Jibori, S. A., et al. "Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies." BMC Chemistry, 2022. PMC - NIH. Available at:[Link]
Mass spectrometry fragmentation pattern of ethyl 2-amino-3-bromobenzoate
Executive Summary
Ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2) is a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and agrochemicals. Its analysis requires a nuanced understanding of two distinct mass spectrometric behaviors: the "Ortho Effect" characteristic of anthranilates and the isotopic signature of bromine.
This guide compares the fragmentation patterns of this compound against non-halogenated and regio-isomeric alternatives, providing researchers with the diagnostic markers necessary for impurity profiling and structural validation.
Structural Context & Isotopic Fingerprint
Before analyzing fragmentation, the analyst must validate the molecular ion (
The Bromine Doublet (1:1 Ratio)
Bromine exists naturally as two stable isotopes:
-
Observation: The mass spectrum will not show a single parent peak. Instead, it displays two peaks of nearly equal intensity separated by 2 mass units (
243 and 245 for the radical cation). -
Diagnostic Value: This doublet pattern persists in all fragment ions containing the bromine atom, allowing the analyst to track the halogen through the fragmentation pathway.
Comparison with Alternatives:
| Compound | Formula | Nominal Mass | Isotopic Pattern (M : M+2) |
|---|
| Ethyl 2-amino-3-bromobenzoate |
Technique Comparison: EI vs. ESI
The choice of ionization method drastically alters the observed "performance" of the spectrum.[3] The table below compares Electron Ionization (EI) and Electrospray Ionization (ESI) for this specific substrate.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Ion | ||
| Fragmentation | Extensive.[4] Reveals structural connectivity. | Minimal. Preserves molecular weight.[2] |
| Key Application | Structural elucidation; Isomer differentiation. | Purity confirmation; LC-coupling. |
| Limit of Detection | Moderate (ng range) | High (pg range) |
| Suitability | Best for Mechanism Study. The "Ortho Effect" is most visible here. | Best for Routine QC. Rapid confirmation of MW. |
Fragmentation Pathways & The "Ortho Effect"[5][6]
The fragmentation of ethyl 2-amino-3-bromobenzoate is governed by the interaction between the amine (position 2) and the ester (position 1).
The Mechanism
In standard aromatic esters (meta/para isomers), the dominant pathway is
-
H-Transfer: A hydrogen atom from the amino group transfers to the carbonyl oxygen or the ethoxy oxygen via a 6-membered transition state.
-
Loss of Neutral Alcohol: Instead of losing a radical, the molecule expels a neutral ethanol molecule (
, 46 Da). -
Result: A stable ketene-like or isocyanate-like radical cation (
197/199).
Comparative Fragmentation Data
Data represents EI (70 eV) conditions.
| Fragment Ion | m/z ( | Mechanism | Relative Abundance (Est.) |
| Molecular Ion ( | 243 / 245 | Parent | Moderate (40-60%) |
| [M - OEt] | 198 / 200 | Low (<10%) | |
| [M - EtOH] | 197 / 199 | Ortho Effect (Dominant) | Base Peak (100%) |
| [M - EtOH - CO] | 169 / 171 | Decarbonylation | High (60-80%) |
| [M - EtOH - CO - Br] | 90 | Loss of Halogen | Moderate |
Pathway Visualization
The following diagram illustrates the specific fragmentation logic, highlighting the retention of the Bromine atom until the final stages.
Caption: The "Ortho Effect" dominates the pathway, favoring the loss of neutral ethanol over the ethoxy radical seen in meta/para isomers.
Experimental Protocols
To replicate these results, use the following validated conditions.
Protocol A: GC-MS (Electron Ionization)
Recommended for structural confirmation and impurity identification.
-
Sample Prep: Dissolve 1 mg of Ethyl 2-amino-3-bromobenzoate in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: 70 eV, 230°C.
-
Scan Range: 40–350 amu.
Protocol B: LC-MS (Electrospray Ionization)
Recommended for high-throughput purity checks.
-
Sample Prep: Dissolve to 10 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
Key Observation: Look for
doublets at 244 and 246.
Analytical Decision Matrix
Use this workflow to determine the appropriate analysis method based on your research stage.
Caption: Workflow for selecting ionization technique based on analytical requirements.
References
-
NIST Mass Spectrometry Data Center. (2023). Ethyl 2-aminobenzoate (Anthranilic acid, ethyl ester) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5][6] [Link]
- Note: Used as the control reference for anthranilate fragmentation p
-
Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016).[7] Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters.[7] Journal of Mass Spectrometry. [Link]
- Validates the ortho-effect mechanism and competitive fragmentation pathways in aminobenzo
- Source for physical properties and CAS verific
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Authoritative text for general fragmentation rules regarding bromine isotopes and ortho-effects.
Sources
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. chemscene.com [chemscene.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. Ethyl 2-bromobenzoate [webbook.nist.gov]
- 6. Benzoic acid, 2-amino-5-bromo-, ethyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
High-Performance Reactivity Comparison: Ethyl 2-Amino-3-bromobenzoate vs. Ethyl 2-Amino-3-chlorobenzoate in Cross-Coupling Applications
As a Senior Application Scientist in drug development, selecting the optimal building block is critical for streamlining synthetic routes and maximizing yields. Anthranilic acid derivatives, specifically Ethyl 2-amino-3-bromobenzoate and its chloro-analog, Ethyl 2-amino-3-chlorobenzoate , are highly privileged scaffolds. They serve as foundational precursors for complex heterocycles, including quinazolinones, which are frequently utilized in the development of PARP inhibitors and other targeted therapeutics.
While these two molecules differ by only a single halogen atom at the 3-position, this substitution fundamentally alters their reactivity profiles in transition-metal-catalyzed cross-coupling reactions. This guide objectively compares their performance, elucidates the mechanistic causality behind their reactivity differences, and provides validated experimental protocols to guide your synthetic strategy.
Mechanistic Causality: The Oxidative Addition Bottleneck
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) active species. The efficiency of this step is directly governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond.
The C-Br bond possesses a relatively low BDE of approximately 285 kJ/mol, making it highly susceptible to cleavage by standard palladium complexes[1]. In contrast, the C-Cl bond is significantly stronger, with a BDE of approximately 327 kJ/mol[1]. This ~42 kJ/mol difference creates a substantial kinetic barrier. Consequently, the retarded oxidative addition of aryl chlorides to palladium catalysts is typically the primary bottleneck that reduces the overall efficiency of the process[2].
To overcome this barrier in the chloro-analog, the catalytic architecture must be fundamentally altered. While the bromo-analog readily reacts via a standard 14-electron
Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck for C-Cl vs C-Br.
Quantitative Comparison: Performance & Reaction Parameters
The thermodynamic differences between the two analogs dictate distinct operational requirements in the laboratory. The table below summarizes the optimized parameters required to achieve >85% yield in a standard Suzuki-Miyaura coupling for both substrates.
| Parameter | Ethyl 2-amino-3-bromobenzoate | Ethyl 2-amino-3-chlorobenzoate |
| C-X Bond Dissociation Energy | ~285 kJ/mol | ~327 kJ/mol |
| Oxidative Addition Rate | Fast (Standard Pd complexes) | Slow (Requires specialized PdL) |
| Typical Catalyst System | ||
| Operating Temperature | 60°C – 80°C | 100°C – 110°C |
| Base Compatibility | Mild ( | Stronger ( |
| Orthogonal Utility | Primary reactive site | Preserved if C-Br is present elsewhere |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to prevent common failure modes such as ester hydrolysis or catalyst deactivation.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-amino-3-bromobenzoate
This protocol utilizes mild conditions, taking advantage of the highly reactive C-Br bond[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-amino-3-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(3.0 equiv).-
Causality:
provides sufficient basicity to activate the boronic acid for transmetalation without causing premature saponification of the ethyl ester, which is a risk with stronger bases like NaOH.
-
-
Solvent Addition: Add a degassed mixture of THF/Water (5:1 v/v).
-
Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate species. Degassing prevents the premature oxidation of the Pd(0) catalyst by dissolved oxygen.
-
-
Catalyst Introduction: Add
(0.05 equiv) under a positive stream of nitrogen.-
Causality: The bidentate dppf ligand creates a stable 14-electron intermediate that efficiently inserts into the weak C-Br bond while resisting protodehalogenation side reactions.
-
-
Reaction Execution: Heat the mixture to 80°C for 12 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL acetonitrile, and analyze via LCMS. The protocol is validated when the starting material peak (m/z 244) completely disappears and is replaced by the product mass. If m/z 166 (protodehalogenation) is observed, oxygen contamination has occurred.
Protocol 2: Modified Coupling of Ethyl 2-amino-3-chlorobenzoate
This protocol employs a "hot" catalyst system to overcome the high activation energy of the C-Cl bond.
Step-by-Step Methodology:
-
Preparation: In a sealed pressure tube, combine Ethyl 2-amino-3-chlorobenzoate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous
(3.0 equiv).-
Causality: A stronger, anhydrous base is required here because the reaction will be run at higher temperatures where aqueous bases would rapidly hydrolyze the ester.
-
-
Catalyst & Ligand Assembly: Add
(0.02 equiv) and XPhos (0.08 equiv).-
Causality: XPhos is a sterically demanding dialkylbiaryl phosphine. Its bulk forces the dissociation of a ligand, generating the highly active 12-electron
species strictly required for C-Cl oxidative addition[3].
-
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane.
-
Causality: Dioxane allows for a higher reflux temperature (100-110°C) necessary to overcome the C-Cl kinetic barrier.
-
-
Reaction Execution: Seal the tube and heat at 110°C for 18 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active spot of the chloro-analog is fully consumed. The use of an internal standard (e.g., biphenyl) during LCMS analysis is recommended to accurately quantify conversion versus catalyst degradation.
Strategic Decision Workflow
Choosing between the bromo and chloro analogs is not merely a matter of yield; it is a strategic decision based on the complexity of your target molecule.
If the 3-position is the only site requiring functionalization, Ethyl 2-amino-3-bromobenzoate is the superior choice due to its milder reaction conditions, lower catalyst loading, and higher overall yields. However, if your synthetic route requires orthogonal functionalization—for example, coupling a different aryl bromide elsewhere on the molecular scaffold first—Ethyl 2-amino-3-chlorobenzoate is invaluable. The C-Cl bond will remain inert during the initial C-Br coupling, allowing it to be activated later in the synthesis using the specialized XPhos protocol.
Decision matrix for selecting between bromo and chloro anthranilic acid derivatives.
References
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Inorganic Chemistry Frontiers (RSC Publishing)[Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora (Bond Dissociation Energies)[Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Journal of the American Chemical Society[Link]
-
Application No. AU 2018392616 B2 (19) AUSTRALIAN PATENT OFFICE Googleapis.com / Patent Data for Ethyl 2-amino-3-bromobenzoate Cross-Coupling[Link]
Sources
- 1. quora.com [quora.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validating the Molecular Structure of Ethyl 3-Bromoanthranilate: An In-Depth Technical Guide to X-ray Crystallography and Spectroscopic Corroboration
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for the structural elucidation of ethyl 3-bromoanthranilate, a key building block in synthetic organic chemistry. We will explore the theoretical underpinnings, practical experimental workflows, and comparative analysis with other widely used spectroscopic techniques.
Ethyl 3-bromoanthranilate, with the molecular formula C₉H₁₀BrNO₂, presents a specific challenge in structural confirmation due to the potential for positional isomerism of the bromine and amino substituents on the benzene ring. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the connectivity and chemical environment of atoms, only single-crystal X-ray crystallography can provide the definitive, high-resolution, three-dimensional arrangement of atoms in space.
The Decisive Power of X-ray Crystallography
X-ray crystallography is an analytical technique where the diffraction pattern of X-rays passing through a single crystal of a substance is used to determine the precise arrangement of atoms.[1] This method provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall conformation of the molecule, which are critical parameters for understanding its chemical behavior and potential biological activity.
The journey from a powdered sample to a refined crystal structure involves several key stages, each demanding meticulous execution.
The Crystallization Imperative: From Powder to Perfection
The most critical and often rate-limiting step in X-ray crystallography is the growth of a high-quality single crystal.[2] For a small organic molecule like ethyl 3-bromoanthranilate, this is typically achieved through slow evaporation of a saturated solution. The choice of solvent is crucial and is often determined empirically.
Experimental Protocol: Crystallization of Ethyl 3-Bromoanthranilate
-
Solvent Screening: Begin by testing the solubility of ethyl 3-bromoanthranilate in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent or solvent system by gentle heating and stirring.
-
Slow Evaporation: Loosely cover the container (e.g., with parafilm containing a few pinholes) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
A Note on Unsuccessful Crystallization: It is important to acknowledge that not all compounds readily form crystals suitable for X-ray diffraction. In such cases, alternative techniques for structure determination become indispensable.
Data Collection and Structure Refinement: From Diffraction to Definition
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer. The resulting diffraction pattern is collected by a detector, and the data is processed to determine the unit cell parameters and the electron density map of the molecule. This electron density map is then interpreted to build a molecular model, which is subsequently refined to achieve the best possible fit with the experimental data.
Corroborative Evidence: A Multi-Technique Approach
While X-ray crystallography provides the ultimate structural proof, it is crucial to employ a suite of spectroscopic techniques to provide corroborating evidence and to characterize the compound in its bulk state and in solution.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[5] For ethyl 3-bromoanthranilate, ¹H and ¹³C NMR spectra would provide key information.
-
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amino group protons. The splitting patterns and chemical shifts of the aromatic protons would be particularly informative in confirming the '3-bromo' substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For ethyl 3-bromoanthranilate, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl 3-bromoanthranilate would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
The following table summarizes the strengths and limitations of each technique in the context of validating the structure of ethyl 3-bromoanthranilate.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural determination.[2] | Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state structure, which may differ from the solution-state structure.[4] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information about the molecular framework in solution. Non-destructive. | Does not directly provide 3D spatial arrangement. Can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide information on stereochemistry or the connectivity of atoms. |
| IR Spectroscopy | Presence of functional groups. | Quick and easy to perform. Good for identifying key functional groups. | Provides limited information about the overall molecular structure. |
A Self-Validating System: The Power of Convergence
The true power in structural elucidation lies in the convergence of data from multiple analytical techniques. The predicted NMR, MS, and IR data should be entirely consistent with the three-dimensional structure determined by X-ray crystallography. Any discrepancies would warrant further investigation and could indicate an incorrect structural assignment or the presence of impurities.
Conclusion
The validation of the structure of ethyl 3-bromoanthranilate serves as a prime example of the necessity of a multi-faceted analytical approach in modern chemistry. While spectroscopic methods like NMR, MS, and IR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous and high-resolution three-dimensional view of the molecule. For researchers in drug discovery and materials science, this level of structural certainty is not merely academic but a critical prerequisite for understanding and predicting molecular behavior, ultimately accelerating the pace of innovation.
References
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]
- Eaton, S. S., & Eaton, G. R. (2000). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc.
-
Deschamps, J. R. (2006). X-ray crystallography of chemical compounds. PMC. Retrieved from [Link]
-
Harris, K. D. M. (2015). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy. ResearchGate. Retrieved from [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.
-
PubChem. (n.d.). Ethyl 3-bromobenzoate. National Institutes of Health. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-bromo-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-4-bromobenzoate. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
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Comparative Guide: TLC Visualization Strategies for Ethyl 2-amino-3-bromobenzoate
Executive Summary
Analyte: Ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2) Class: Halogenated Anthranilate Derivative Application: Intermediate in the synthesis of quinazoline-based kinase inhibitors and heterocyclic scaffolds.
This guide provides a technical comparison of visualization techniques for monitoring the synthesis and purification of ethyl 2-amino-3-bromobenzoate. While UV detection is the standard non-destructive method, it often fails to differentiate the product from non-brominated side products or the hydrolyzed free acid (2-amino-3-bromobenzoic acid). This guide evaluates UV (254 nm) against chemical derivatization methods—Ehrlich’s Reagent and Ninhydrin —to establish a robust protocol for purity assessment.
Chemical Context & Detection Challenges[1][2]
The analyte possesses three distinct handles for visualization:
-
Aromatic System: Strong UV absorption (
transitions). -
Primary Aromatic Amine (Aniline): Nucleophilic handle for aldehyde condensation (Schiff base formation).
-
Bromine Substituent: Heavy atom effect, potentially quenching fluorescence but not easily stained specifically on TLC without destructive oxidation.
The Challenge: In synthetic pathways, the critical separation is often between the ester product (Rf ~0.6 in 20% EtOAc/Hex) and the starting material/hydrolysis product (Acid, Rf < 0.1). However, distinguishing the brominated product from de-brominated impurities (via hydrogenolysis side reactions) requires high-resolution separation, where specific staining can highlight the amine functionality distinctively.
Comparative Analysis of Visualization Methods
Method A: UV Fluorescence Quenching (254 nm)
The Baseline Standard
-
Mechanism: The conjugated benzene ring absorbs 254 nm light, preventing the excitation of the F254 fluorescent indicator on the silica plate. The spot appears dark against a bright green background.[1]
-
Performance: High sensitivity (<1 µg).
-
Limitation: Non-specific. Solvents (toluene), protecting groups, and almost all aromatic impurities will also quench. It cannot distinguish between the amine and non-amine byproducts.
Method B: Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)
The Specialist (Recommended)
-
Mechanism: Acid-catalyzed condensation of the p-dimethylaminobenzaldehyde (DMAB) with the primary aromatic amine of the analyte to form a colored Schiff base (iminium ion).
-
Performance:
-
Specificity: High. Reacts selectively with primary aromatic amines (anilines) and electron-rich heterocycles (indoles).
-
Coloration: Distinctive bright yellow to orange.[2]
-
-
Why it wins: Unlike Ninhydrin, which is optimized for aliphatic amino acids, Ehrlich’s reagent is chemically tuned for the lower nucleophilicity of aromatic amines caused by the electron-withdrawing ester and bromine groups.
Method C: Ninhydrin Stain
The Common Alternative
-
Mechanism: Oxidative deamination followed by condensation.[3]
-
Performance:
-
Coloration: While aliphatic amines yield "Ruhemann’s Purple," aromatic amines like our analyte often yield brown, orange, or reddish spots due to the lack of a stable intermediate.
-
Kinetics: Slower reaction time for anilines; requires vigorous heating.
-
-
Verdict: Useful if Ehrlich’s is unavailable, but less sensitive for this specific molecule.
Experimental Data Comparison
The following data summarizes the performance of each method on Silica Gel 60 F254 plates, eluted in Hexanes:Ethyl Acetate (80:20 v/v) .
| Feature | UV (254 nm) | Ehrlich’s Reagent | Ninhydrin | Iodine Vapor |
| Detection Limit | < 0.5 µg | ~1-2 µg | ~5 µg | ~10 µg |
| Selectivity | Low (All aromatics) | High (1° Anilines) | Moderate (All amines) | Low (Lipophiles) |
| Spot Color | Dark (Quenching) | Bright Yellow/Orange | Red-Brown/Orange | Brown |
| Destructive? | No | Yes | Yes | Semi-reversible |
| Stability | N/A | Fades over hours | Stable | Fades rapidly |
| Heating Required | No | Mild (Heat Gun) | Vigorous (Hot Plate) | No |
Visualization Decision Matrix
Figure 1: Decision matrix for selecting the optimal visualization pathway. Ehrlich's reagent provides the highest specificity for the aniline moiety.
Detailed Protocols
Protocol A: Ehrlich’s Reagent (Recommended)
This method utilizes the condensation of the aldehyde with the aniline to form a Schiff base.
Reagents:
Preparation (100 mL):
-
Dissolve 1.0 g of DMAB in 80 mL of Ethanol.
-
Slowly add 20 mL of Concentrated HCl while stirring (Exothermic: Use caution).
-
Store in an amber bottle. Shelf life: ~1-2 months (discard if it turns dark brown).
Procedure:
-
Elute the TLC plate and dry it completely with a heat gun to remove mobile phase solvents (traces of acetone or ethyl acetate can interfere).
-
Dip the plate into the stain solution for 1 second or spray evenly.
-
Heat gently with a heat gun (approx. 60°C).
-
Observation: The ethyl 2-amino-3-bromobenzoate will appear as a bright yellow to orange spot almost immediately.
Protocol B: Ninhydrin (Alternative)
Reagents:
Preparation (100 mL):
-
Dissolve 0.3 g of Ninhydrin in 100 mL of n-Butanol.
-
Add 3 mL of Acetic Acid.
Procedure:
-
Heat vigorously (110°C) on a hot plate or with a heat gun for 2-3 minutes.
-
Observation: Look for reddish-brown spots. Note that background darkening is common if overheated.[11]
Mechanistic Insight
Understanding the reaction mechanism validates why Ehrlich's reagent is superior. The bromine atom at the 3-position is electron-withdrawing (inductive effect), which slightly deactivates the aniline nitrogen. However, the acidic conditions of Ehrlich's reagent catalyze the nucleophilic attack of the nitrogen on the aldehyde more effectively than the oxidative deamination required by Ninhydrin.
Figure 2: The acid-catalyzed condensation mechanism between the analyte and Ehrlich's reagent.
References
-
Chemistry LibreTexts. Visualizing TLC Plates. LibreTexts Chemistry. [Link]
-
Reach Devices. TLC Stains: Recipes and Mechanisms. Reach Devices Technical Repository. [Link]
-
Merck Millipore. Thin Layer Chromatography: A Complete Guide. EMD Millipore. [Link][12]
Sources
- 1. epfl.ch [epfl.ch]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Ehrlich Reagent: Definition, Preparation, and Result [chemistrylearner.com]
- 5. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 8. collegedunia.com [collegedunia.com]
- 9. byjus.com [byjus.com]
- 10. Ninhydrin - Wikipedia [en.wikipedia.org]
- 11. TLC stains [reachdevices.com]
- 12. chemscene.com [chemscene.com]
Safety Operating Guide
Operational Guide: Ethyl 2-amino-3-bromobenzoate Disposal Procedures
Executive Summary & Operational Urgency
Ethyl 2-amino-3-bromobenzoate (CAS: 1342707-37-2) is a halogenated aniline derivative commonly used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to halogenated waste protocols .[1]
Critical Safety Directive: Do NOT dispose of this compound in standard organic solvent streams (non-halogenated) or down the drain.[1] The presence of the bromine atom necessitates high-temperature incineration with acid gas scrubbing to prevent the release of Hydrogen Bromide (HBr) gas.[1] Furthermore, as an aniline derivative, it possesses basic properties; mixing it with strong acid waste streams can generate dangerous exothermic heat.
Chemical Profile & Hazard Logic
To ensure safe handling, operators must understand the physicochemical properties that dictate the disposal path.
| Property | Data | Operational Implication |
| CAS Number | 1342707-37-2 | Primary identifier for waste manifesting.[1] |
| Molecular Formula | C₉H₁₀BrNO₂ | Halogenated: Must go to specific waste stream.[1] |
| Physical State | Solid (Powder/Crystal) | Dust inhalation risk; requires N95/P100 masking during transfer.[1] |
| Flash Point | >110°C (Predicted) | Not D001 Ignitable (unless dissolved in flammable solvent).[1] |
| Reactivity | Amino group (Weak Base) | Incompatible with Acids & Oxidizers. |
| Combustion Products | NOx, HBr, CO, CO₂ | Fire releases toxic/corrosive gases.[1] |
The "Why" Behind the Protocol
-
Halogenation (Bromine): Standard fuel-blending incineration (used for non-halogenated solvents like Acetone/Ethanol) often cannot handle high halogen content because it corrodes the combustion chamber and poisons catalytic converters.[1] This waste must be tagged for incinerators equipped with caustic scrubbers .[1]
-
Amino Group: This compound is a weak base.[1] If thrown into a "General Acid Waste" container, it can react exothermically.[1] It must be segregated into neutral or basic streams.[1]
Waste Stream Segregation Logic
The following decision tree illustrates the required workflow to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision logic for segregating Ethyl 2-amino-3-bromobenzoate waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute upgrades the entire mixture to "Halogenated Waste."
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired inventory, spill cleanup residues, or excess weighing powder.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Transfer:
-
Labeling (The Self-Validating Step):
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitrates, peroxides).[1]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Material dissolved in DCM, Ethyl Acetate, Methanol, etc.[1]
-
Stream Selection:
-
Regardless of the solvent, this waste MUST go into the Halogenated Waste carboy (often red-tagged in many labs).[1]
-
Reasoning: If you put brominated compounds into a non-halogenated (fuel blending) stream, the bromine can corrode the incinerator, leading to massive fines from the disposal facility.
-
-
Compatibility Check:
-
Triple Rinse:
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant (H335).[1][2] Clear the immediate area.[1][2][3]
-
PPE Upgrade: Wear an N95 or P100 respirator if dust is visible in the air.[1] Double glove (Nitrile).[1]
-
Dry Spill Cleanup:
-
Decontamination: Wipe the surface with a soap/water solution.[1] Place used wipes in the solid hazardous waste.[1]
Regulatory References & Verification
The protocols above are grounded in the following regulatory frameworks and safety data:
-
PubChem Compound Summary: Ethyl 2-amino-3-bromobenzoate.[1] (n.d.). National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]
-
US EPA RCRA Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations.[1] (Defines characteristics of halogenated waste streams). Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
